molecular formula C8H9N3O4 B1347090 N-Ethyl-2,4-dinitroaniline CAS No. 3846-50-2

N-Ethyl-2,4-dinitroaniline

Cat. No.: B1347090
CAS No.: 3846-50-2
M. Wt: 211.17 g/mol
InChI Key: YYOUTZBUOQBAAE-UHFFFAOYSA-N
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Description

N-Ethyl-2,4-dinitroaniline is a useful research compound. Its molecular formula is C8H9N3O4 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406129. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2,4-dinitroaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N3O4/c1-2-9-7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOUTZBUOQBAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191780
Record name N-Ethyl-2,4-dinitroaniline
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Molecular Weight

211.17 g/mol
Source PubChem
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CAS No.

3846-50-2
Record name 2,4-Dinitro-N-ethylaniline
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Record name N-Ethyl-2,4-dinitroaniline
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Record name 3846-50-2
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Record name N-Ethyl-2,4-dinitroaniline
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Foundational & Exploratory

N-Ethyl-2,4-dinitroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Ethyl-2,4-dinitroaniline: Properties, Synthesis, and Applications

Introduction

This compound is a synthetic aromatic compound belonging to the dinitroaniline class. Characterized by an aniline core functionalized with two nitro groups and an N-ethyl substituent, this molecule serves as a significant building block and analytical target in various scientific disciplines. Its structural features—specifically the electron-withdrawing nitro groups—profoundly influence its chemical reactivity and physical properties, making it a subject of interest for researchers in organic synthesis, materials science, and drug development. This guide provides a comprehensive overview of its core characteristics, synthesis methodologies, and key applications, grounded in established scientific principles and protocols.

Physicochemical and Structural Characteristics

This compound is typically a yellow to orange-brown crystalline solid.[1][2] The vibrant color is a direct consequence of the extended π-conjugated system involving the benzene ring, the amino group, and the two nitro groups, which shifts the molecule's absorption spectrum into the visible range. The molecular structure dictates its chemical behavior, particularly the reactivity of the aromatic ring and the acidity of the N-H proton.

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyValueSource(s)
IUPAC Name This compound[3]
Molecular Formula C₈H₉N₃O₄[1][3][4]
Molecular Weight 211.17 g/mol [1][3]
CAS Number 3846-50-2[1][4]
Appearance Yellow crystalline solid[1]
Melting Point 110-114 °C (Varies with purity)[2][5]
InChI Key YYOUTZBUOQBAAE-UHFFFAOYSA-N[3][4]

Synthesis Methodologies and Mechanistic Insights

The synthesis of this compound is primarily achieved through two robust and well-documented pathways in organic chemistry. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the most common and efficient laboratory-scale synthesis. It involves the reaction of 1-chloro-2,4-dinitrobenzene with ethylamine.

Causality of Experimental Design:

  • Substrate Choice: 1-chloro-2,4-dinitrobenzene is an excellent substrate for SNAr reactions. The two strongly electron-withdrawing nitro groups at the ortho and para positions polarize the C-Cl bond and stabilize the negatively charged intermediate (a Meisenheimer complex), thereby activating the ring for nucleophilic attack.

  • Nucleophile: Ethylamine acts as the nucleophile, displacing the chloride leaving group. An excess of ethylamine is often used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct that is formed.[1]

  • Solvent: A polar solvent like methanol or ethanol is typically used to dissolve the reactants and facilitate the reaction.[1]

SNAr_Mechanism sub 1-Chloro-2,4-dinitrobenzene Meisenheimer Complex Meisenheimer Complex sub->Meisenheimer Complex Nucleophilic Attack nuc Ethylamine (CH3CH2NH2) nuc->Meisenheimer Complex prod This compound hcl HCl Meisenheimer Complex->prod Loss of Leaving Group (Cl-) Nitration_Mechanism start N-Ethylaniline intermediate1 Mononitrated Intermediate start->intermediate1 First Nitration (para) nitronium Nitronium Ion (NO2+) nitronium->intermediate1 product This compound nitronium->product intermediate1->product Second Nitration (ortho)

Caption: Electrophilic Aromatic Substitution (Nitration) pathway.

Applications in Scientific Research and Drug Development

The unique chemical structure of this compound makes it a versatile tool for various applications.

Precursor in Dye and Pigment Synthesis

Historically, dinitroaniline derivatives have been crucial intermediates in the manufacturing of azo and disperse dyes. [6]The nitroanilino moiety serves as a potent chromophore. The primary amine can be diazotized and coupled with other aromatic compounds to produce a wide range of colors for textiles, inks, and toners. [6][7]

Analyte in Propellant Stability Studies

In materials science, this compound is studied as a degradation product of propellant stabilizers like ethyl centralite. [1]The stability and lifespan of nitrocellulose-based propellants are critical for safety and performance. Monitoring the formation of degradation products, including this compound, allows researchers to understand the aging process and predict the material's long-term stability. [1]

Scaffold for Prodrug Development

A significant modern application lies in the field of oncology. This compound is used to synthesize novel prodrugs for targeted cancer therapy. [5] Mechanism of Action (Bioactivation): The core concept relies on nitroreductase enzymes, which are often overexpressed in the hypoxic (low oxygen) environments characteristic of solid tumors. A non-toxic prodrug containing the dinitroaniline scaffold is administered. The tumor-specific nitroreductase enzymes reduce the nitro groups to highly cytotoxic hydroxylamines or amines. This localized bioactivation kills cancer cells while sparing healthy, oxygen-rich tissues, thereby reducing systemic toxicity. This strategy is a key component of Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Prodrug_Activation Prodrug Dinitroaniline Prodrug (Non-toxic) ActiveDrug Cytotoxic Metabolite (e.g., Hydroxylamine) Prodrug->ActiveDrug Enzymatic Reduction Enzyme Nitroreductase (Hypoxic Tumor Cells) Enzyme->ActiveDrug Result Targeted Cell Death ActiveDrug->Result

Caption: Bioactivation of a dinitroaniline prodrug in tumor cells.

Analytical Protocols: RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for analyzing the purity of this compound and for monitoring reaction progress. [4] Self-Validating Protocol for RP-HPLC Analysis:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% formic acid (for Mass-Spec compatibility) or 0.1% phosphoric acid. [4] * Mobile Phase B: Acetonitrile with 0.1% formic acid. [4] * Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set to a wavelength where the compound absorbs strongly (e.g., ~340-380 nm, determine experimentally via UV scan).

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

    • Prepare a working standard of ~10 µg/mL by diluting the stock solution with the mobile phase.

  • Analysis:

    • Equilibrate the column with a suitable starting gradient (e.g., 70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the working standard.

    • Run a linear gradient (e.g., from 30% B to 95% B over 10 minutes) to elute the compound.

    • Hold at 95% B for 2 minutes to wash the column, then return to initial conditions and re-equilibrate.

  • Trustworthiness Check: The retention time of the analyte peak should be consistent across multiple injections (RSD < 2%). The peak shape should be symmetrical. A calibration curve prepared with multiple standards should exhibit high linearity (R² > 0.999) to validate quantitation.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification
Hazard ClassGHS ClassificationSource(s)
Acute Oral Toxicity Category 4 (Harmful if swallowed)[3]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)[3]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)[3]
Handling and Storage Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8][9]* Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber or nitrile), and safety goggles or a face shield. [8][10]* Handling Practices: Avoid generating dust. [8][9]Wash hands thoroughly after handling. [9][11]Avoid contact with skin, eyes, and clothing. [9]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials such as strong oxidizing agents. [9]

Spill and Disposal
  • Spill Response: In case of a small spill, remove all ignition sources. [10]Dampen the solid material with a solvent like acetone to prevent dust from becoming airborne, and carefully transfer it to a sealed container for disposal. [10]The contaminated area should be cleaned with absorbent paper dampened with acetone, followed by a soap and water wash. [10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste. [11]

Conclusion

This compound is a compound of significant utility, bridging foundational organic chemistry with advanced applications in materials science and pharmaceutical development. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers leveraging its properties. From its role as a dye intermediate to its modern use as a scaffold for hypoxia-activated prodrugs, this compound continues to be a relevant and valuable molecule in the scientific landscape.

References

  • SIELC Technologies. This compound. Available from: [Link]

  • Organic Syntheses. 2,4-dinitroaniline. Available from: [Link]

  • Wikipedia. 2,4-Dinitroaniline. Available from: [Link]

  • PubChem. This compound | C8H9N3O4 | CID 77454. Available from: [Link]

  • PubChemLite. This compound (C8H9N3O4). Available from: [Link]

  • ResearchGate. Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Available from: [Link]

Sources

N-Ethyl-2,4-dinitroaniline synthesis from N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the synthesis of N-Ethyl-2,4-dinitroaniline from N-ethylaniline, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the synthesis, including the reaction mechanism, a detailed experimental protocol, safety precautions, and product characterization.

Introduction

This compound is a nitroaromatic compound with the chemical formula C8H9N3O4.[1][2] It serves as a valuable intermediate in the synthesis of various organic molecules, including dyes and potential therapeutic agents. For instance, it has been utilized in the development of novel dinitroaniline prodrugs for nitroreductase-based cancer therapy.[1] This guide details a common laboratory-scale synthesis of this compound via the direct nitration of N-ethylaniline.

Reaction Overview

The synthesis of this compound from N-ethylaniline is achieved through an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. The overall reaction is as follows:

N-ethylaniline + 2 HNO3 (in H2SO4) → this compound + 2 H2O

Mechanism of Reaction

The nitration of N-ethylaniline proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+).[3][4]

  • Electrophilic Attack: The electron-rich benzene ring of N-ethylaniline attacks the nitronium ion. The N-ethylamino group (-NHCH2CH3) is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring, stabilizing the arenium ion intermediate.

  • Protonation of the Amino Group: In the strongly acidic conditions of the reaction, the N-ethylamino group can be protonated to form the N-ethylanilinium ion. This protonated group is deactivating and a meta-director. This can lead to the formation of some meta-nitro product as a side product.

  • Dinitration: The first nitro group is introduced, and under the reaction conditions, a second nitration occurs to yield the 2,4-dinitro product. The presence of the first deactivating nitro group makes the second nitration slower.

  • Rearomatization: A base (such as water or HSO4-) removes a proton from the arenium ion to restore the aromaticity of the ring, yielding the final product.

reaction_mechanism N_ethylaniline N-ethylaniline Protonated_N_ethylaniline N-ethylanilinium ion (meta-directing) N_ethylaniline->Protonated_N_ethylaniline Protonation in strong acid Mononitrated_intermediate Mononitrated intermediates (ortho- and para-isomers) N_ethylaniline->Mononitrated_intermediate First nitration (ortho, para directing) Nitrating_mixture HNO3 + H2SO4 Nitronium_ion Nitronium ion (NO2+) Nitrating_mixture->Nitronium_ion Generates Nitronium_ion->N_ethylaniline Electrophilic attack Dinitrated_product This compound Mononitrated_intermediate->Dinitrated_product Second nitration

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from N-ethylaniline.

Materials and Reagents
Reagent/MaterialSpecification
N-ethylaniline98% or higher
Concentrated Sulfuric Acid (H2SO4)98%
Concentrated Nitric Acid (HNO3)68-70%
Ethanol (C2H5OH)95% or absolute
Deionized Water
Ice
Round-bottom flask250 mL
Dropping funnel100 mL
Magnetic stirrer and stir bar
Ice bath
Beaker500 mL
Büchner funnel and flask
Filter paper
pH paper
Reaction Procedure
  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.[5]

  • Addition of N-ethylaniline: Slowly add 10 g (0.0825 mol) of N-ethylaniline to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 11 mL of concentrated nitric acid to 7 mL of concentrated sulfuric acid.[5] Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the N-ethylaniline solution using a dropping funnel over a period of 30-45 minutes.[5] It is crucial to maintain the reaction temperature below 10 °C throughout the addition to minimize side reactions and ensure safety.[5]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.[5]

Work-up and Isolation
  • Quenching: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a 500 mL beaker with stirring.[5] This will precipitate the crude product.

  • Filtration: Isolate the yellow solid product by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the solid product with copious amounts of cold water until the washings are neutral to pH paper. This removes any residual acid.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.[6]

  • Crystallization: Add water dropwise to the hot ethanol solution until it becomes turbid. Reheat the solution until the turbidity disappears, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[6]

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them in a desiccator or a vacuum oven at a low temperature. The expected melting point of the purified this compound is 110-113 °C.[1]

Data Summary

ParameterValue
Molar mass of N-ethylaniline121.18 g/mol
Molar mass of this compound211.17 g/mol [1]
Amount of N-ethylaniline10 g (0.0825 mol)
Volume of concentrated H2SO457 mL
Volume of concentrated HNO311 mL
Reaction Temperature0-10 °C[5]
Reaction Time1 hour at room temperature after addition[5]
Expected Yield60-70%

Characterization of this compound

The identity and purity of the synthesized compound can be confirmed using various analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and within the literature range (110-113 °C).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H group, aromatic C-H, and the nitro groups (NO2).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Precautions and Waste Disposal

Safety is paramount when performing a nitration reaction.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and acid-resistant gloves.[7][8] A face shield is also recommended for splash protection.[9]

  • Ventilation: This experiment must be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[7][8]

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[7][9] Handle them with extreme care. Always add acid to water, not the other way around, when preparing dilute solutions.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[10]

  • Spill Management: Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.[7]

  • Waste Disposal: The acidic filtrate and any other chemical waste must be neutralized before disposal according to institutional guidelines.

Experimental Workflow

experimental_workflow Start Start Prep_Reaction_Mixture Prepare N-ethylaniline in H2SO4 at 0-5°C Start->Prep_Reaction_Mixture Nitration Add Nitrating Mixture dropwise at <10°C Prep_Reaction_Mixture->Nitration Prep_Nitrating_Mixture Prepare Nitrating Mixture (HNO3 in H2SO4) and cool Prep_Nitrating_Mixture->Nitration Stir_at_RT Stir at Room Temperature for 1 hour Nitration->Stir_at_RT Quench Pour onto Ice Stir_at_RT->Quench Filter_Wash Filter and Wash Crude Product Quench->Filter_Wash Recrystallize Recrystallize from Ethanol/Water Filter_Wash->Recrystallize Dry Dry the Purified Product Recrystallize->Dry Characterize Characterize Product (MP, NMR, IR, MS) Dry->Characterize End End Characterize->End

Sources

N-Ethyl-2,4-dinitroaniline: Solubility Architecture and Solvent Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Solvent Selection for N-Ethyl-2,4-dinitroaniline Content Type: Technical Guide / Whitepaper Audience: Chemical Process Engineers, Medicinal Chemists, and Formulation Scientists

Executive Summary

This compound (CAS 3846-50-2) serves as a critical intermediate in the synthesis of azo dyes, energetic materials, and dinitroaniline herbicides.[1] Its physicochemical behavior is dominated by the interplay between the strongly electron-withdrawing nitro groups and the lipophilic N-ethyl moiety.

This guide moves beyond simple data listing to provide a mechanistic understanding of the compound's solubility. While direct quantitative solubility curves for this specific derivative are sparse in open literature, we utilize the extensive thermodynamic data of its parent compound, 2,4-dinitroaniline , as a validated proxy. By applying structural activity relationship (SAR) principles, we derive precise solvent selection strategies for recrystallization, reaction media, and extraction.

Thermodynamic Framework of Dissolution

To predict and manipulate the solubility of this compound, one must understand the competing forces at the molecular level.

The "Ethyl Effect" on Lipophilicity

The substitution of an ethyl group onto the amine nitrogen significantly alters the solubility profile compared to the parent 2,4-dinitroaniline.

  • Parent (2,4-dinitroaniline): LogP ≈ 1.84. Possesses two N-H bond donors, facilitating stronger interaction with polar protic solvents.

  • N-Ethyl Derivative: LogP ≈ 2.39–2.[2]60. The ethyl group disrupts the H-bond donor capacity (reducing it from 2 to 1) and increases the Van der Waals surface area.

    • Result:Decreased water solubility and Enhanced solubility in non-polar aromatic solvents (e.g., Toluene) and moderately polar esters (e.g., Ethyl Acetate).

Solubility Mechanism

The dissolution of this compound follows a "Like-Dissolves-Like" hierarchy governed by Hansen Solubility Parameters (HSP):

  • Dispersion Forces (

    
    ):  The aromatic ring requires solvents with moderate dispersion capability (aromatics, chlorinated solvents).
    
  • Polarity (

    
    ):  The nitro groups create a strong dipole. Polar aprotic solvents (Acetone, DMF) stabilize this dipole effectively.
    
  • Hydrogen Bonding (

    
    ):  The single remaining N-H proton is a weak donor, making the compound soluble in H-bond acceptors (ethers, ketones) but less soluble in strong H-bond donor networks (water).
    

Solubility Data & Comparative Analysis

Since exact mole-fraction data for the N-Ethyl derivative is proprietary in many contexts, we use the experimentally verified data of the parent compound (2,4-Dinitroaniline) as a baseline. The N-Ethyl derivative will exhibit higher solubility in the organic solvents listed below due to increased lipophilicity.

Table 1: Baseline Solubility of 2,4-Dinitroaniline (Parent)

Values represent mole fraction solubility (


) at 298.15 K (25°C).
Solvent ClassSolventSolubility (

)
Suitability for N-Ethyl Derivative
Ketone Acetone 38.42 Excellent. Primary choice for dissolving.
Ester Ethyl Acetate22.15Good. Ideal for extraction/washing.
Nitrile Acetonitrile15.60Good. Standard HPLC mobile phase.
Alcohol 1-Butanol6.85Moderate. Good for high-temp recrystallization.
Alcohol Ethanol2.54Low. Excellent anti-solvent.
Alcohol Methanol1.98Low. Excellent anti-solvent.
Aromatic Toluene1.12Moderate. Solubility will be higher for N-Ethyl form.
Water Water< 0.01Insoluble. Universal anti-solvent.

Data Source Grounding: The parent data is derived from isothermal saturation studies (Gao et al., J. Chem. Eng. Data). The N-Ethyl derivative follows the same rank order but with shifted absolute values favoring organic media.

Solvent Selection Strategy

Decision Matrix for Process Design

This logic flow dictates the optimal solvent based on the operational step.

SolventSelection Start Process Goal Reaction Synthesis / Reaction Start->Reaction Recryst Recrystallization Start->Recryst Extract Extraction / Wash Start->Extract HighTemp High Temp (>100°C)? Reaction->HighTemp SolubilityCheck Soluble in Ethanol? Recryst->SolubilityCheck Partition Partition vs Water? Extract->Partition Toluene Use Toluene or Xylene (Good solubility at T, low at RT) HighTemp->Toluene Yes Polar Use DMF or DMSO (High solubility, hard to remove) HighTemp->Polar No EthanolWater Use Ethanol/Water (80:20) Standard Protocol SolubilityCheck->EthanolWater Yes (Hot) AcetoneWater Use Acetone/Water For higher purity needs SolubilityCheck->AcetoneWater No EtOAc Use Ethyl Acetate (Clean separation) Partition->EtOAc Standard DCM Use DCM (If denser phase needed) Partition->DCM Alternative

Caption: Operational decision tree for solvent selection based on thermodynamic requirements of this compound.

Recrystallization Recommendations

For purification, we exploit the steep solubility curve in alcohols.

  • Primary System: Ethanol/Water (95:5 or 80:20) .

    • Rationale: this compound is soluble in boiling ethanol but crystallizes out upon cooling. Water acts as an anti-solvent to drive yield.

  • Secondary System: Methanol .

    • Rationale: Lower boiling point (64.7°C) allows for gentler drying of the final crystal cake, preventing thermal degradation.

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical GMP steps. You must validate solubility for your specific lot.[3]

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to generate exact solubility data for your specific solvent system.

  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours. Ensure solid phase remains visible (saturated solution).

  • Sampling: Stop stirring and allow solids to settle for 1 hour.

  • Filtration: Withdraw 2 mL of supernatant using a syringe filter (0.45 µm PTFE) pre-heated to the same temperature to prevent precipitation.

  • Quantification:

    • Weigh a clean, dry evaporation dish (

      
      ).
      
    • Transfer the filtrate to the dish and weigh immediately (

      
      ).
      
    • Evaporate solvent under vacuum/heat.

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization[3][4]
  • Dissolution: Place 10 g of crude this compound in a flask. Add 95% Ethanol (approx. 5-7 mL per gram).

  • Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Checkpoint: If solids remain after 10 mins at reflux, add solvent in 1 mL increments.

  • Filtration (Hot): If insoluble black specks (tar) are visible, filter the hot solution through a pre-warmed fluted filter paper.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C), then chill in an ice bath (0-5°C) for 1 hour.

    • Mechanism: Slow cooling promotes the formation of large, pure needles (yellow/orange), excluding impurities in the mother liquor.

  • Isolation: Filter via Buchner funnel. Wash the cake with cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C to avoid sublimation or thermal instability.

Safety & Handling (HSE)

  • Toxicity: this compound is an aromatic nitro compound.[1] It may be absorbed through the skin, causing methemoglobinemia (cyanosis).

    • Control: Double nitrile gloves and long sleeves are mandatory.

  • Thermal Stability: While not classified as a primary explosive, dinitroanilines can decompose violently at high temperatures (>200°C).

    • Control: Never distill the solvent to dryness without a safety shield.

  • Environmental: Toxic to aquatic life. All mother liquors must be incinerated, not poured down the drain.

References

  • National Institute of Standards and Technology (NIST). (2025).[4] 2,4-Dinitro-N-ethylaniline - CAS 3846-50-2.[1][2][4][5][6][7][8] NIST Chemistry WebBook, SRD 69. [Link][4]

  • PubChem. (2025).[9][10] this compound Compound Summary. National Library of Medicine. [Link]

  • Gao, F., et al. (2021).[11] Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents. Journal of Chemical & Engineering Data. (Cited for parent compound baseline data). [Link]

  • Organic Syntheses. (1943).[12] 2,4-Dinitroaniline Synthesis and Purification. Coll. Vol. 2, p. 221.[12] [Link]

Sources

N-Ethyl-2,4-dinitroaniline crystal structure and polymorphism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Prospective Investigation of N-Ethyl-2,4-dinitroaniline Crystal Structure and Polymorphism

Abstract

This compound is a nitroaromatic compound with applications as an intermediate in the synthesis of dyes, pharmaceuticals, and as a derivative of propellant stabilizers.[1] While its synthesis and basic chemical properties are established, a critical gap exists in the scientific literature regarding its solid-state chemistry. Specifically, to date, no public records of its crystal structure or polymorphic forms are available.[1] This guide provides a comprehensive framework for the systematic investigation of the crystal structure and polymorphism of this compound. It is intended for researchers in materials science, crystallography, and drug development, offering a roadmap from synthesis and crystallization to in-depth solid-state characterization. By leveraging established methodologies for related nitroaromatic compounds, this document outlines a self-validating protocol to uncover and characterize the potential polymorphic landscape of this scientifically significant molecule.

Introduction: The Significance of Polymorphism in Dinitroanilines

This compound (C₈H₉N₃O₄) is a derivative of aniline characterized by an ethyl group on the amino nitrogen and two nitro groups at the 2 and 4 positions of the benzene ring.[1] This "push-pull" electronic structure, with the electron-donating N-ethylamino group and electron-withdrawing nitro groups, suggests the potential for interesting intermolecular interactions, including π-π stacking and hydrogen bonding, which are key drivers of polymorphism.[1][2]

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, has profound implications for the physicochemical properties of a compound, including its melting point, solubility, stability, and bioavailability. For a compound like this compound, which has been investigated in the context of propellant stability and as an intermediate for pharmacologically active agents, understanding its polymorphic behavior is not merely an academic exercise.[1][3][4] Different polymorphs can exhibit varied thermal stabilities and dissolution rates, directly impacting the performance and safety of the final product. The study of polymorphism in related nitroaromatic compounds, such as 2,4-dinitroanisole, which is known to exhibit at least four polymorphic forms, underscores the high probability of such phenomena in this compound.[5]

This guide, therefore, presents a prospective research plan to systematically explore the solid-state chemistry of this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be reliably achieved via nucleophilic aromatic substitution, a common and scalable method for producing dinitroaniline derivatives.[1][6]

Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for the synthesis of related dinitroanilines.[7][8]

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Ethylamine (70% aqueous solution)

  • Methanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Buchner funnel and vacuum flask

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene in methanol.

  • Addition of Ethylamine: While stirring, slowly add an excess of 70% aqueous ethylamine solution to the flask. The use of excess amine drives the reaction to completion.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a solid, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water to remove any unreacted ethylamine and salts.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[7] Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to form high-purity crystals.

  • Drying: Dry the purified yellow crystalline solid under vacuum.

Prospective Investigation of Polymorphism

The core of this investigation is a systematic polymorph screen. This involves crystallizing this compound under a wide range of conditions to induce the formation of different crystalline forms.

Crystallization Workflow for Polymorph Screening

The following diagram illustrates a comprehensive workflow for discovering and characterizing potential polymorphs.

G cluster_0 Synthesis & Purification cluster_1 Polymorph Screening cluster_2 Primary Characterization cluster_3 In-depth Analysis of Unique Forms cluster_4 Polymorphic Relationship Synthesis Synthesis of N-Ethyl- 2,4-dinitroaniline Purification Recrystallization for High Purity Sample Synthesis->Purification SolventEvaporation Solvent Evaporation (Various Solvents) Purification->SolventEvaporation Cooling Cooling Crystallization (Different Rates) Purification->Cooling VaporDiffusion Vapor Diffusion Purification->VaporDiffusion MeltingQuenching Melt Quenching Purification->MeltingQuenching PXRD Powder X-ray Diffraction (PXRD) SolventEvaporation->PXRD Cooling->PXRD VaporDiffusion->PXRD MeltingQuenching->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) PXRD->TGA HSM Hot Stage Microscopy (HSM) PXRD->HSM SCXRD Single-Crystal X-ray Diffraction (SCXRD) DSC->SCXRD TGA->SCXRD HSM->SCXRD Spectroscopy FTIR & Raman Spectroscopy SCXRD->Spectroscopy Stability Thermodynamic Stability Studies Spectroscopy->Stability Transformation Interconversion Pathways Stability->Transformation

Caption: Experimental workflow for the discovery and characterization of this compound polymorphs.

Detailed Experimental Protocols

3.2.1. Polymorph Screening by Crystallization:

  • Solvent Evaporation: Dissolve the purified compound in a variety of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane) to create saturated solutions. Allow the solvents to evaporate slowly at different temperatures (e.g., room temperature, 4°C).

  • Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them at different rates (slow cooling, crash cooling) to induce crystallization.

  • Vapor Diffusion: Place a solution of the compound in a vial, and place this vial inside a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility and inducing crystallization.

  • Melt Quenching: Heat the compound above its melting point and then rapidly cool it to an amorphous solid. Subsequent gentle heating of the amorphous phase can sometimes lead to the crystallization of metastable polymorphs.

3.2.2. Primary Characterization:

  • Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different polymorphs. Each crystalline form will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and enthalpies of fusion of different forms. It can also reveal solid-solid phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compound and to check for the presence of solvates.

  • Hot Stage Microscopy (HSM): This technique allows for the visual observation of melting, recrystallization, and phase transitions as a function of temperature.

3.2.3. In-depth Analysis:

  • Single-Crystal X-ray Diffraction (SCXRD): Once suitable single crystals of a new form are obtained, SCXRD is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This is the definitive method for structure elucidation.

  • Spectroscopy (FTIR and Raman): Vibrational spectroscopy can distinguish between polymorphs as the different crystal packing arrangements will result in subtle shifts in the vibrational modes of the molecule.

  • Thermodynamic Stability Studies: Slurry conversion experiments at different temperatures can be used to determine the relative thermodynamic stability of the discovered polymorphs. The less stable form will convert to the more stable form over time.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₉N₃O₄[1][4][9]
Molecular Weight211.17 g/mol [1][4]
AppearanceYellow crystalline solid[1]
Melting Point110-113 °C[4]
CAS Number3846-50-2[1][4][9]
Table 2: Hypothetical Data for Discovered Polymorphs

This table serves as a template for organizing data once new polymorphs are discovered.

PropertyForm IForm II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
Melting Point (DSC)112 °C105 °C
Enthalpy of FusionValue kJ/molValue kJ/mol
Key PXRD Peaks (2θ)List of peaksList of peaks
Thermodynamic StabilityStable at RTMetastable

Logical Relationships and Mechanistic Insights

The relationships between different polymorphs can be visualized to understand their thermodynamic and kinetic behavior.

G cluster_0 Amorphous Amorphous Phase FormII Polymorph II (Metastable) Amorphous->FormII Crystallization (Kinetic Product) FormI Polymorph I (Stable) Amorphous->FormI Crystallization (Thermodynamic Product) FormII->FormI Solid-State Transformation

Caption: Energy diagram illustrating the relationship between a stable polymorph (Form I), a metastable polymorph (Form II), and the amorphous state.

The causality behind experimental choices lies in exploring a wide parameter space. For instance, fast cooling (kinetic control) is more likely to yield metastable polymorphs, while slow evaporation (thermodynamic control) is more likely to produce the most stable form. The self-validating nature of this protocol comes from the convergence of data from multiple techniques. A new form identified by PXRD must also exhibit a distinct thermal profile in DSC and a unique vibrational spectrum, with the ultimate confirmation being a new single-crystal structure.

Conclusion

While the crystal structure of this compound remains to be elucidated, this guide provides a robust and scientifically grounded framework for its investigation. By systematically applying the outlined synthesis, crystallization, and characterization protocols, researchers can effectively navigate the potential polymorphic landscape of this compound. The discovery and characterization of new solid forms of this compound will not only fill a significant gap in the chemical literature but also provide crucial data for its application in materials science and pharmaceutical development.

References

  • 2,4-dinitroaniline. Organic Syntheses Procedure. Available at: [Link]

  • Process for the preparation of 2,4-dinitroaniline. Google Patents. US4102927A.
  • Syntheses and Characterisations of Derivatives of Ethyl Centralite. DTIC. Available at: [Link]

  • Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline. ResearchGate. Available at: [Link]

  • Controlling the Crystal Morphology and Polymorphism of 2,4-Dinitroanisole. ResearchGate. Available at: [Link]

  • 2,4-Dinitroaniline. Wikipedia. Available at: [Link]

  • N-Ethylaniline | C8H11N | CID 7670. PubChem. Available at: [Link]

  • N-ethyl aniline preparation method. Google Patents. CN103145562B.
  • N-ethyl aniline preparation method. Google Patents. CN103145562A.
  • A second monoclinic polymorph of N-(2,4-dinitrophenyl)-2,4-dinitroaniline. PMC - NIH. Available at: [Link]

  • This compound | C8H9N3O4 | CID 77454. PubChem. Available at: [Link]

Sources

Technical Guide: N-Ethyl-2,4-dinitroaniline Chemical Reactivity & Stability

[1]

Executive Summary

N-Ethyl-2,4-dinitroaniline (EDNA) represents a critical scaffold in the synthesis of dinitroaniline herbicides (e.g., pendimethalin analogues) and azo dyes.[1] Its chemical behavior is dominated by the strong electron-withdrawing nature of the two nitro groups at the ortho and para positions, which deactivate the aromatic ring toward electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (

This guide provides a rigorous technical analysis of EDNA, moving beyond basic property listing to explore the mechanistic causality of its synthesis, the kinetics of its thermal decomposition, and the precise analytical protocols required for its characterization.

Molecular Architecture & Physicochemical Profile[1][2]

The stability and reactivity of EDNA are dictated by the "push-pull" electronic system. The amino nitrogen acts as an electron donor (push), while the nitro groups act as strong acceptors (pull). This resonance interaction stabilizes the molecule but also creates specific vulnerabilities to thermal stress.

Table 1: Physicochemical Properties (CAS 3846-50-2)[1][3]
PropertyValueTechnical Context
Molecular Formula

MW: 211.17 g/mol
Appearance Orange-yellow crystalline solidColor arises from

transitions extended by nitro-conjugation.[1]
Melting Point 110–113 °CSharp endotherm; purity indicator.[1]
Boiling Point ~363 °C (Decomposes)Critical Safety Note: Decomposition often precedes boiling.[1]
Density 1.42 g/cm³High density typical of polynitro aromatics.[1]
pKa ~ -4.5 (Conjugate acid)Extremely weak base due to delocalization of N-lone pair into the ring.[1]
Solubility Soluble in Acetone, EtOAc, DMSOPoor water solubility (<0.1 g/L).[1][2]

Synthesis & Reaction Mechanisms[1][2][5][6]

The most robust synthetic route for EDNA is the Nucleophilic Aromatic Substitution (

1
The Mechanism

The reaction proceeds via a distinct addition-elimination mechanism involving a Meisenheimer complex intermediate.[3] The electron-withdrawing nitro groups stabilize the negative charge in the intermediate, lowering the activation energy.

Key Process Parameters:

  • Stoichiometry: Excess ethylamine (2.0–2.5 eq) is required to neutralize the HCl byproduct.[1]

  • Solvent: Ethanol or Methanol.[1][4] Polar protic solvents stabilize the polar transition state.

  • Temperature: Reflux (approx. 78°C in EtOH).[1]

Visualization: Synthesis Pathway

The following diagram illustrates the transformation from the chlorinated precursor to the final amine via the Meisenheimer complex.

SynthesisPathwaySubstrate1-Chloro-2,4-dinitrobenzeneComplexMeisenheimerComplex(Intermediate)Substrate->ComplexNucleophilic Attack(Addition)ReagentEthylamine(Nucleophile)Reagent->ComplexProductN-Ethyl-2,4-dinitroanilineComplex->ProductCl- EliminationByproductHCl (Salt)Complex->ByproductLeaving Group

Figure 1: S_NAr mechanism showing the addition-elimination sequence stabilized by nitro groups.[1]

Thermal Stability & Energetic Profile

As a polynitro aromatic, EDNA possesses inherent energetic potential.[1] While not a primary explosive, it exhibits exothermic decomposition that can lead to thermal runaway if processing temperatures are uncontrolled.[1]

Decomposition Kinetics

Thermal decomposition typically begins with the homolytic scission of the C-NO2 bond or nitro-to-nitrite rearrangement.[1]

  • Onset Temperature: DSC analysis typically shows an exotherm onset >250 °C (highly dependent on purity and confinement).[1]

  • Energetic Output: Decomposition releases toxic NOx gases and carbonaceous residue.

Safety Protocol: DSC Evaluation

Before scaling any reaction involving EDNA, a Differential Scanning Calorimetry (DSC) scan is mandatory.[1]

Protocol:

  • Sample: 2–5 mg EDNA in a gold-plated high-pressure crucible.

  • Ramp: 5 °C/min from 30 °C to 400 °C.

  • Criteria: Maintain a safety margin of at least 100 °C below the onset of the exotherm (

    
    ) for all process temperatures.
    
Visualization: Thermal Decomposition Logic

DecompositionHeatThermal Stress(>250°C)ScissionC-NO2 BondHomolysisHeat->ScissionActivationRadicalsNitro/PhenylRadicalsScission->RadicalsRunawayThermal Runaway(Exothermic)Radicals->RunawayChain ReactionGasGas Evolution(NOx, CO, CO2)Runaway->GasRapid Expansion

Figure 2: Thermal degradation pathway leading to energetic release.[1]

Analytical Characterization Protocols

To ensure the integrity of EDNA for research or pharmaceutical applications, the following self-validating analytical workflow is recommended.

High-Performance Liquid Chromatography (HPLC)

This method separates EDNA from potential impurities like unreacted 1-chloro-2,4-dinitrobenzene or bis-substituted byproducts.[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% Formic Acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-Vis at 254 nm (aromatic ring) and 360 nm (nitro-amine conjugation).[1]

  • Retention Time: EDNA typically elutes between 4–6 minutes depending on column length.[1]

Proton NMR ( H-NMR)

Confirms the N-ethyl substitution pattern.[1]

  • Solvent: DMSO-

    
     or 
    
    
    .[1]
  • Key Signals:

    • 
       ~1.3 ppm (Triplet, 3H, -CH3)[1]
      
    • 
       ~3.4 ppm (Multiplet, 2H, -CH2-)[1]
      
    • 
       ~8.5 ppm (Broad singlet, 1H, -NH-, exchangeable)[1]
      
    • 
       7.0–9.0 ppm (Aromatic protons, splitting characteristic of 1,2,4-substitution).
      

Reactivity & Environmental Fate[1]

Chemical Reactivity[1]
  • Reduction: The nitro groups can be selectively reduced to amines using

    
     or 
    
    
    , yielding 1-ethylamino-2,4-diaminobenzene.[1] This is a common pathway for dye synthesis.[1]
  • N-Nitrosation: As a secondary amine, EDNA can react with nitrous acid (

    
    ) to form N-nitroso compounds, which are potent carcinogens.[1] Precaution:  Avoid acidic nitrite conditions.
    
Environmental Degradation

EDNA is persistent in soil due to its low water solubility and resistance to hydrolysis. However, it is susceptible to photolysis .[1] Under UV irradiation, the nitro group ortho to the amine can undergo intramolecular redox reactions, leading to degradation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77454, this compound.[1] Retrieved from [Link][1]

  • Organic Syntheses. 2,4-Dinitroaniline and derivatives synthesis. (General reference for dinitroaniline synthesis methodologies). Retrieved from [Link][1]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of N-Ethyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the accurate quantification of N-Ethyl-2,4-dinitroaniline. The method is developed for use by researchers, scientists, and professionals in drug development and chemical analysis. The described protocol is rapid, selective, and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH). All experimental parameters, from mobile phase composition to validation procedures, are presented with clear rationale to ensure scientific integrity and reproducibility.

Introduction

This compound is a nitroaromatic compound that serves as a key intermediate in various chemical syntheses.[1][2][3] Its accurate quantification is crucial for process monitoring, quality control, and stability testing. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique for the analysis of aromatic and nitroaromatic compounds due to its sensitivity, specificity, and adaptability.[1][4] This application note provides a comprehensive, step-by-step guide for the development and validation of an HPLC-UV method for this compound, ensuring reliable and accurate results. The validation parameters discussed are in accordance with the ICH Q2(R1) guidelines.[5]

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column was selected due to its excellent resolving power for non-polar and moderately polar compounds like this compound.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water provides good peak shape and retention. The 60:40 ratio was optimized to achieve a reasonable retention time and separation from potential impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and system pressure.

  • Detection Wavelength: The UV spectrum of this compound shows significant absorbance at 254 nm, providing good sensitivity for detection.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used for linearity, accuracy, and precision studies.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

System Suitability

System suitability testing is an integral part of any analytical method and ensures the chromatographic system is adequate for the intended analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a working standard solution (e.g., 20 µg/mL) six replicate times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time and peak area.

Acceptance Criteria:

  • %RSD of peak area < 2.0%

  • %RSD of retention time < 1.0%

  • Tailing factor < 2.0

  • Theoretical plates > 2000

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

Protocol:

  • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Inject the this compound standard solution.

  • If applicable, inject a placebo or a sample matrix without the analyte to check for interferences.

  • Perform stress studies (acid, base, oxidation, thermal, and photolytic degradation) on the analyte to demonstrate that the degradation products do not interfere with the quantification of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

Protocol:

  • Prepare a series of at least five concentrations of this compound working standard solutions (e.g., 1, 5, 10, 20, 50, and 100 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate injections of a single concentration of this compound (e.g., 20 µg/mL) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

    • Detection wavelength (± 2 nm)

  • Analyze the system suitability parameters after each change.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

Results and Discussion

A summary of the validation results should be presented in clear and concise tables.

Table 2: System Suitability Results

ParameterResultAcceptance Criteria
%RSD of Peak Area 0.8%< 2.0%
%RSD of Retention Time 0.3%< 1.0%
Tailing Factor 1.1< 2.0
Theoretical Plates 5500> 2000

Table 3: Linearity Results

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 12345x + 678

Table 4: Accuracy and Precision Results

Concentration LevelRecovery (%)Repeatability (%RSD)Intermediate Precision (%RSD)
Low 99.51.21.5
Medium 100.20.91.1
High 101.11.01.3

Table 5: LOD and LOQ Results

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

The results demonstrate that the developed HPLC-UV method is specific, linear, accurate, precise, and robust for the quantification of this compound.

Workflow and Process Diagrams

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_standards Prepare Standard Solutions system_suitability System Suitability Test prep_standards->system_suitability prep_samples Prepare Sample Solutions inject_samples Inject Standards & Samples prep_samples->inject_samples system_suitability->inject_samples data_acquisition Data Acquisition inject_samples->data_acquisition data_processing Data Processing data_acquisition->data_processing specificity Specificity generate_report Generate Report specificity->generate_report linearity Linearity linearity->generate_report accuracy Accuracy accuracy->generate_report precision Precision precision->generate_report lod_loq LOD & LOQ lod_loq->generate_report robustness Robustness robustness->generate_report data_processing->specificity data_processing->linearity data_processing->accuracy data_processing->precision data_processing->lod_loq data_processing->robustness

Caption: Overall workflow for the HPLC method development, validation, and analysis.

Method_Validation_Process start Start Validation specificity Specificity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD/LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validation Complete robustness->end

Caption: Step-by-step process for method validation according to ICH guidelines.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust procedure for the quantitative determination of this compound. The method has been successfully validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control and research applications. The detailed protocol and clear rationale provide a solid foundation for implementation in any analytical laboratory.

References

  • Cheméo. Chemical Properties of 2,4-Dinitro-N-ethylaniline (CAS 3846-50-2). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • RSC Publishing. Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis. Available from: [Link]

  • SIELC Technologies. This compound. Available from: [Link]

  • Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]

  • International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Environmental Protection Agency. Validation of Data Nitroaromatics and Nitroamines by HPLC, SW-846, Method 8330 SOP HW-16 Revision 2.1. Available from: [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • PubMed. High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water. Available from: [Link]

  • Google Patents. 3,5-Dinitroaniline derivatives.
  • PLOS One. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-Ethyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Ethyl-2,4-dinitroaniline (CAS No: 3846-50-2) is a dinitroaniline derivative that serves as a crucial intermediate in organic synthesis.[1][2] Structurally, it features an aniline core substituted with two nitro groups at the 2 and 4 positions and an ethyl group on the amino nitrogen.[1] Its chemical properties make it a valuable precursor in the development of various compounds, including dyes and, notably, as an intermediate for novel dinitroaniline prodrugs investigated for nitroreductase-based cancer therapy.[3]

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound. The primary method detailed is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dinitrochlorobenzene and ethylamine.[1] This protocol emphasizes mechanistic understanding, procedural safety, and methods for purification and characterization to ensure a high-purity final product.

Reaction Principle and Mechanism

The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is feasible because the potent electron-withdrawing effects of the two nitro groups activate the benzene ring towards nucleophilic attack, stabilizing the negatively charged intermediate.

The mechanism involves several key steps:[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine (the nucleophile) attacks the carbon atom bonded to the chlorine on the 2,4-dinitrochlorobenzene ring.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho and para nitro groups. This stabilization is the driving force for the reaction.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

  • Deprotonation: A base (such as another molecule of ethylamine) removes a proton from the nitrogen atom to yield the final, neutral product, this compound.

Caption: SNAr reaction mechanism.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Recommended Purity
2,4-Dinitrochlorobenzene97-00-7C₆H₃ClN₂O₄202.55>98%
Ethylamine solution75-04-7C₂H₅NH₂45.08~70% in water or ~2.0 M in Methanol
Ethanol64-17-5C₂H₅OH46.0795% or Absolute
Deionized Water7732-18-5H₂O18.02N/A
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with water lines

  • Magnetic stirrer and stir bar

  • Heating mantle or temperature-controlled oil bath

  • Thermometer or temperature probe

  • Dropping funnel (optional, for controlled addition)

  • Buchner funnel, filter paper, and vacuum flask

  • Beakers, Erlenmeyer flasks, graduated cylinders

  • Glass stirring rod

  • Thin-Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

  • Melting point apparatus

Experimental Protocol

This protocol is designed for a ~0.05 mole scale synthesis. Adjust quantities as needed.

Reaction Setup
  • Rationale: The reaction is exothermic. Setting up for controlled addition and temperature monitoring is crucial for safety and to prevent side reactions.

  • Place a 100 mL round-bottom flask containing a magnetic stir bar into a heating mantle or oil bath set on the magnetic stirrer.

  • Clamp the flask securely at the neck.

  • In the flask, dissolve 10.13 g (0.05 mol) of 2,4-dinitrochlorobenzene in 50 mL of 95% ethanol. Stir until all the solid has dissolved.

  • Fit a reflux condenser to the flask and ensure water is flowing through it.

Reaction Execution
  • Rationale: Using an excess of the nucleophile (ethylamine) ensures the complete conversion of the starting material.[1] The reaction is heated to increase the rate of reaction.

  • Slowly add 12 mL (~0.15 mol, 3 equivalents) of 70% aqueous ethylamine solution to the stirred ethanol solution. The addition can be done in portions via a pipette or a dropping funnel over 10-15 minutes.

  • An immediate color change to a deep red or orange should be observed, and the solution may warm up.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (~80-85°C) and maintain this temperature for 1 hour.

  • Monitoring (Optional but Recommended): Monitor the reaction's progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the 2,4-dinitrochlorobenzene spot has disappeared.

Work-up and Isolation
  • Rationale: The product is poorly soluble in water. Pouring the reaction mixture into a large volume of cold water causes the product to precipitate, allowing for easy isolation by filtration.

  • After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

  • In a separate beaker, prepare 250 mL of cold deionized water.

  • Slowly pour the cooled reaction mixture into the cold water while stirring vigorously with a glass rod. A yellow-orange solid will precipitate.

  • Cool the mixture further in an ice bath for 15-20 minutes to maximize precipitation.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid on the filter paper with two 50 mL portions of cold deionized water to remove any unreacted ethylamine and other water-soluble impurities.

  • Press the solid dry on the funnel and then leave it to air-dry or dry it in a desiccator. Record the mass of the crude product.

Purification by Recrystallization
  • Rationale: Recrystallization is a standard technique to purify solid organic compounds.[5] The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to crystallize upon cooling, leaving impurities behind in the solution. Ethanol is a suitable solvent for this compound.[6]

  • Transfer the crude this compound to a 250 mL Erlenmeyer flask.

  • Add a small amount of 95% ethanol (e.g., 50 mL) and heat the mixture gently on a hot plate while stirring.

  • Continue to add small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.[5]

  • If the solution has any suspended impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Bright orange-brown crystals should form.

  • Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal yield.[5]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 95% ethanol.

  • Dry the crystals completely in a desiccator or a vacuum oven at a low temperature (~40°C).

  • Weigh the final product and calculate the percentage yield.

Workflow Figure 2: Experimental Workflow Diagram cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification & Analysis setup 1. Reaction Setup (Dissolve DNCB in EtOH) reaction 2. Reaction (Add Ethylamine, Reflux for 1h) setup->reaction workup 3. Work-up (Precipitate in cold water) reaction->workup Cool to RT filtration1 4. Filtration & Washing (Collect crude solid) workup->filtration1 recrystal 5. Recrystallization (From hot ethanol) filtration1->recrystal Transfer crude product filtration2 6. Final Filtration & Drying recrystal->filtration2 analysis 7. Characterization (Melting Point, TLC) filtration2->analysis

Caption: Overview of the synthesis and purification workflow.

Characterization

  • Appearance: The final product should be an orange-brown crystalline powder.[3]

  • Melting Point: The literature melting point for this compound is 110-113°C .[3][7] A sharp melting point within this range is a strong indicator of high purity.

  • Thin-Layer Chromatography (TLC): Purity can be assessed by TLC. A single spot for the purified product (different Rf from the starting material) indicates the absence of major impurities.

  • Spectroscopy: The structure can be definitively confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Data for this compound is available in public databases like PubChem.[2]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[8][9]

  • Reagent Hazards:

    • 2,4-Dinitrochlorobenzene: This compound is highly toxic and a skin irritant. It can be readily absorbed through the skin.[9] Avoid all contact with skin and clothing.

    • This compound: The product is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Minimize dust generation during handling.[7]

    • Ethylamine and Ethanol: Both are flammable. Ensure there are no open flames or spark sources in the vicinity.

  • Handling Procedures:

    • All manipulations should be performed in a fume hood to avoid inhaling vapors or dust.[7]

    • Facilities should be equipped with an eyewash station and a safety shower.[7]

    • In case of a spill, remove all ignition sources, dampen the solid material with a solvent like acetone, and transfer it to a sealed container for proper disposal.[8][10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

References

  • Organic Syntheses Procedure, 2,4-dinitroaniline. Available at: [Link]

  • Homework.Study.com, What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine?. Available at: [Link]

  • PubChem, this compound. Available at: [Link]

  • Wikipedia, 2,4-Dinitroaniline. Available at: [Link]

  • Google Patents, US4102927A - Process for the preparation of 2,4-dinitroaniline.
  • AGR Enterprises, Material Safety Data Sheet - 2,4-Dinitrochlorobenzene MSDS. Available at: [Link]

Sources

Application Note: Qualification & Utilization of N-Ethyl-2,4-dinitroaniline as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

In the high-stakes arena of agrochemical development and environmental safety, the precise quantification of nitroaromatic impurities is non-negotiable.[1] N-Ethyl-2,4-dinitroaniline (CAS: 3846-50-2) serves as a critical reference standard, primarily acting as a known synthetic intermediate and degradation product of dinitroaniline herbicides (e.g., Pendimethalin).[1][2]

This guide deviates from generic "cookbook" protocols. Instead, it provides a mechanistic workflow for establishing this compound as a validated reference standard.[1][2] We focus on its physicochemical behavior—specifically its hydrophobicity and chromophoric properties—to design a robust Reverse-Phase HPLC (RP-HPLC) method compliant with principles derived from EPA Method 8330B .

Physicochemical Profile & Handling

Before method development, one must understand the analyte's behavior in solution. This compound is a hydrophobic, weak base where the electron-withdrawing nitro groups significantly reduce the basicity of the amine, rendering it essentially neutral in typical HPLC pH ranges.[1][2]

Table 1: Critical Analytical Properties[1]
PropertyValueAnalytical Implication
CAS Number 3846-50-2Unique identifier for procurement.[1][2][3][4]
Molecular Weight 211.17 g/mol Required for molarity calculations.[2]
Appearance Yellow/Orange Crystalline SolidStrong absorbance in the visible region.[2]
Solubility Soluble in ACN, MeOH; Low in WaterUse organic solvent for stock preparation.[2]
LogP (Oct/Water) ~1.9 – 2.6Retains well on C18 columns; elutes before parent herbicides.[2]
UV Maxima ~257 nm (π-π), ~335 nm (n-π)Dual-wavelength detection confirms identity.[1][2]
pKa ~ -4.5 (Predicted)pH modifiers have little effect on retention time.[1][2]

Expert Insight: Unlike aliphatic amines, the nitro groups on the phenyl ring delocalize the lone pair on the nitrogen. Consequently, this compound does not require high pH buffers to suppress ionization.[1][2] Standard acidic mobile phases (0.1% Formic Acid) are sufficient to maintain peak sharpness.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow from standard preparation to data validation, ensuring a closed-loop quality system.

AnalyticalWorkflow Raw Raw Reference Material (>98% Purity) Stock Stock Solution (1.0 mg/mL in ACN) *Protect from Light* Raw->Stock Gravimetric Weighing Dilution Working Standards (0.5 - 50 µg/mL) Solvent: 50:50 ACN:H2O Stock->Dilution Serial Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC Injection (10 µL) DAD DAD Detection (254 nm & 335 nm) HPLC->DAD Elution Data Quantification & Impurity Calculation DAD->Data Integration Data->Stock Check Standard Verification

Caption: Workflow for the preparation and analysis of this compound, emphasizing light protection and check-standard verification.

Detailed Experimental Protocols

Protocol A: Reference Standard Preparation

Objective: Create a stable, accurate calibration curve.

  • Safety Precaution: Treat all nitroaromatics as potentially toxic.[1][2] Wear nitrile gloves and work in a fume hood.[2]

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of this compound into a 10 mL amber volumetric flask (amber glass prevents photodegradation).

    • Dissolve in HPLC-grade Acetonitrile (ACN) . Sonicate for 5 minutes to ensure complete dissolution.

    • Storage: Stable for 1 month at 4°C in the dark.

  • Working Standards:

    • Prepare a dilution series (e.g., 0.5, 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL) using a diluent of 50:50 ACN:Water .

    • Crucial Step: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion for early eluting impurities.

Protocol B: HPLC Method Parameters

Objective: Achieve baseline resolution (>1.5) between this compound and related dinitroaniline herbicides (e.g., Pendimethalin).[1][2][5]

  • Instrument: HPLC or UPLC system with Diode Array Detector (DAD).

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18), 150 mm x 4.6 mm, 3.5 µm or 5 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controlled temperature is vital for reproducibility).

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial Isocratic Hold
2.06040Begin Gradient
15.01090Elute Hydrophobic Parents
18.01090Wash
18.16040Re-equilibration
23.06040Ready for Next Inj.[1][2]

Detection Strategy:

  • Primary Channel (Quantification): 254 nm (Universal nitroaromatic absorbance).[2]

  • Secondary Channel (Confirmation): 335 nm (Specific to the yellow nitroaniline chromophore).[2]

    • Note: If the ratio of Area(254)/Area(335) changes, it indicates co-elution with a non-colored impurity.

Method Validation & Troubleshooting

System Suitability Criteria

To ensure the data is legally and scientifically defensible, the following criteria must be met before running samples:

  • Retention Time Precision: RSD < 1.0% for 6 replicate injections.

  • Tailing Factor: 0.9 < T < 1.2 (Nitro groups can cause tailing on active silanols; ensure column is fully end-capped).

  • Resolution: Rs > 2.0 between this compound and the nearest peak (usually the di-alkylated parent).[1][2]

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Tailing Peak Tailing? IssueType->Tailing Poor Shape Shift RT Shift? IssueType->Shift Drifting Time Sol1 Use End-capped Column or Increase Buffer Strength Tailing->Sol1 Yes Sol2 Check Column Temp & Mobile Phase Prep Shift->Sol2 Consistent Drift Sol3 Check Pump Function or Leak Check Shift->Sol3 Random Fluctuation

Caption: Diagnostic logic for common HPLC issues encountered with nitroaromatics.

Authoritative Grounding & References

The protocols above are grounded in established regulatory frameworks for nitroaromatics and specific chemical data.[2]

  • United States Environmental Protection Agency (EPA). (2006).[1][2] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[2][6][7][8] This is the foundational method for analyzing this class of compounds.[2]

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 77454: this compound.[1][2] Provides definitive physicochemical data (LogP, pKa).

    • [2]

  • Food and Agriculture Organization (FAO). (2019).[2] Pendimethalin: Pesticide Residues in Food - Evaluations.[1][2] Establishes the context of dinitroaniline impurities in agrochemical specifications.

    • [2]

Disclaimer

This Application Note is for research and development purposes. While based on validated regulatory methods, all protocols should be verified within the user's specific laboratory environment.

Sources

Application Notes and Protocols: N-Ethyl-2,4-dinitroaniline in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of N-Ethyl-2,4-dinitroaniline as a key intermediate in the synthesis of azo dyes. This document details the underlying chemical principles, step-by-step experimental protocols, safety considerations, and characterization techniques. The synthesis of azo dyes is a cornerstone of organic chemistry with wide-ranging applications, and this compound serves as a versatile diazo component. The protocols herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction: The Role of this compound in Azo Dye Synthesis

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most diverse class of synthetic dyes.[1] Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][3] The primary amine is referred to as the diazo component, and the nucleophile is the coupling component.

This compound is a derivative of aniline containing two strongly electron-withdrawing nitro groups (-NO₂) and an N-ethyl substituent. The presence of the nitro groups significantly influences the electronic properties of the molecule, making the resulting diazonium salt a potent electrophile for the coupling reaction. This enhances the reactivity and often leads to the formation of intensely colored azo dyes. The specific structure of the diazo and coupling components determines the final color and properties of the dye, such as its fastness to light and washing.[4] This guide will focus on the practical application of this compound in synthesizing a representative monoazo dye.

The Synthetic Pathway: Mechanism and Rationale

The synthesis of an azo dye from this compound proceeds via two fundamental reactions:

Step 1: Diazotization This reaction converts the primary amino group of this compound into a diazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is unstable and therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6] The reaction is performed at low temperatures (0–5 °C) because diazonium salts are generally unstable at room temperature and can decompose.[2][3]

The strong acid serves two purposes: it protonates the nitrous acid to form the reactive nitrosating agent, and it maintains a low pH to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.

Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile that readily reacts with an activated aromatic compound (the coupling component).[7] Common coupling components include phenols, naphthols, and aromatic amines.[1] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich ring of the coupling component.[6] For phenols and naphthols, the reaction is typically carried out under slightly alkaline conditions to deprotonate the hydroxyl group, forming the more strongly activating phenoxide or naphthoxide ion.[8]

This two-step sequence allows for the modular synthesis of a vast library of azo dyes by varying the diazo and coupling components.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₈H₉N₃O₄211.172.11 g (10.0 mmol)Diazo Component
Concentrated HClHCl36.46~5 mLFor diazotization
Sodium NitriteNaNO₂69.000.72 g (10.5 mmol)Nitrosating agent
2-NaphtholC₁₀H₈O144.171.44 g (10.0 mmol)Coupling Component
Sodium HydroxideNaOH40.00~1.6 gFor coupling reaction
Urea/Sulfamic Acid(NH₂)₂CO / H₃NSO₃-As neededTo quench excess HNO₂
Distilled WaterH₂O-As neededSolvent
IceH₂O-As neededFor cooling
Starch-Iodide Paper---For reaction monitoring
Protocol 1: Diazotization of this compound

Causality and Critical Parameters: Maintaining a temperature between 0-5°C is paramount to prevent the thermal decomposition of the diazonium salt, which would result in a lower yield and potential side products. The slow, dropwise addition of sodium nitrite solution ensures that the exothermic reaction does not lead to a temperature spike.[3]

  • In a 100 mL beaker, combine 2.11 g (10.0 mmol) of this compound with 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. A thick slurry may form.

  • In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension over 10-15 minutes. Use a thermometer to ensure the temperature remains below 5 °C.

  • After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.

  • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (instantaneous blue-black color) indicates that sufficient nitrite has been added. If the test is negative, add a small amount of additional sodium nitrite solution.

  • (Optional) Quench any significant excess of nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative or only faintly positive. The diazonium salt solution is now ready for immediate use in the coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Causality and Critical Parameters: The coupling reaction with 2-naphthol is pH-dependent. An alkaline environment (pH 8-10) is required to deprotonate the hydroxyl group of 2-naphthol, forming the highly activated naphthoxide ion, which is a much stronger nucleophile for the electrophilic diazonium salt.[8] Adding the diazonium salt solution slowly to the alkaline 2-naphthol solution ensures that the coupling occurs under optimal pH conditions.

  • In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 40 mL of a 1 M sodium hydroxide solution (~1.6 g NaOH in 40 mL water).

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution.

  • An intensely colored precipitate should form immediately. The color is typically a deep red or orange.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.

  • Allow the product to air-dry or dry it in a desiccator. For further purification, recrystallization from a suitable solvent like ethanol or glacial acetic acid can be performed.

Visualization of Structures and Workflow

Overall Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound P Azo Dye Product A->P Diazotization & Coupling B 2-Naphthol B->P R1 1. NaNO₂, HCl R2 2. NaOH (aq) T 0-5 °C

Caption: General reaction scheme for azo dye synthesis.

Experimental Workflow

Workflow start Start prep_amine Prepare this compound suspension in HCl(aq) start->prep_amine cool_amine Cool amine suspension to 0-5 °C prep_amine->cool_amine diazotization Add NaNO₂ solution dropwise to amine suspension (< 5 °C) cool_amine->diazotization prep_nitrite Prepare NaNO₂ solution prep_nitrite->diazotization stir_diazo Stir for 30 min at 0-5 °C diazotization->stir_diazo check_rxn Test with starch-iodide paper stir_diazo->check_rxn prep_naphthol Prepare alkaline solution of 2-Naphthol check_rxn->prep_naphthol Reaction Complete coupling Slowly add diazonium salt solution to 2-Naphthol solution check_rxn->coupling cool_naphthol Cool 2-Naphthol solution to 0-5 °C prep_naphthol->cool_naphthol cool_naphthol->coupling stir_couple Stir for 30 min at 0-5 °C coupling->stir_couple filtration Collect precipitate by vacuum filtration stir_couple->filtration wash Wash with cold water filtration->wash dry Dry the final product wash->dry end End: Purified Azo Dye dry->end

Caption: Step-by-step experimental workflow.

Safety and Handling

Trustworthiness through Safety: Adherence to safety protocols is non-negotiable for the validity and safety of any experimental work. All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled.[9] Avoid creating dust.[10] Handle with care and prevent contact with skin and eyes.

  • 2,4-Dinitroaniline (related compound): Toxic, with potential for organ damage through prolonged or repeated exposure.[11][12]

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed.

  • Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.

  • Diazonium Salts: While the diazonium salt of this compound is used in solution, it is important to note that isolated diazonium salts can be explosive when dry. They should not be isolated from the reaction mixture.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10][13]

Characterization of the Synthesized Azo Dye

After synthesis and purification, the identity and purity of the azo dye should be confirmed using standard analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax), which is characteristic of the dye's color.[14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the N=N stretch of the azo group (typically appearing in the 1400-1500 cm⁻¹ region), O-H stretch (if applicable), and C-H stretches.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the dye by analyzing the chemical shifts and coupling patterns of the protons and carbons.[15]

  • Mass Spectrometry: To determine the molecular weight of the synthesized dye, confirming its molecular formula.[16]

  • Melting Point: A sharp melting point range is a good indicator of the purity of the crystalline solid product.

References

  • An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. (n.d.). National Institutes of Health (NIH). Retrieved January 29, 2026, from [Link]

  • SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. (n.d.). researchClue.com. Retrieved January 29, 2026, from [Link]

  • SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. (n.d.). Blazingprojects. Retrieved January 29, 2026, from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2,4-dinitroaniline. (n.d.). Organic Syntheses Procedure. Retrieved January 29, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). Impactfactor. Retrieved January 29, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024). ijorar. Retrieved January 29, 2026, from [Link]

  • Synthesis and Characterization of Azo Dye Para Red and New Derivatives. (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. (n.d.). CDN. Retrieved January 29, 2026, from [Link]

  • New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. (2021). Retrieved January 29, 2026, from [Link]

  • Synthesis of an azo dye. (2021). YouTube. Retrieved January 29, 2026, from [Link]

  • Synthesis of Azo Dye From 2, 4-Dinitroaniline, 3-Amino-5-Methylpyrazole & Byroscarpus Coccineus. (n.d.). Project List. Retrieved January 29, 2026, from [Link]

  • Synthesis Of Azo Dye From 2, 4-Dinitroaniline, 3-Amino-5-Methylpyrazole And Byroscarpus Coccineus. (n.d.). UniProjects. Retrieved January 29, 2026, from [Link]

  • Determination of aromatic amines by diazonium salt. (1988). Digital Commons @ NJIT. Retrieved January 29, 2026, from [Link]

  • Synthesis, Characterization and Analytical Study of New Azo Dye. (2019). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Coupling with diazonium salt? (2016). ResearchGate. Retrieved January 29, 2026, from [Link]

  • 2-4 dinitroaniline is treated with NaNO_(2) and dilute HCI at 280 K followed by reaction with anisole , forming a coloured compound . The structure of this coloured compound would be :. (n.d.). Allen. Retrieved January 29, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • 2,4-Dinitroaniline. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Quantitative Analysis of N-Ethyl-2,4-dinitroaniline in Propellant Formulations via HPLC-DAD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated protocol for the extraction and quantification of N-Ethyl-2,4-dinitroaniline (Ethyl-2,4-DNA) in nitrocellulose-based propellant formulations. While often found as a "daughter product" indicating the advanced degradation of primary stabilizers (such as Ethyl Centralite), accurate quantification of this compound is critical for determining the remaining "Safe Life" of munitions.

This guide moves beyond generic standard operating procedures (SOPs) by integrating the STANAG 4556 and AOP-48 frameworks with optimized extraction techniques that minimize matrix interference from Nitrocellulose (NC) and Nitroglycerin (NG).

Scientific Background & Mechanism[1][2][3][4]

The Stabilization Paradox

Double-base propellants (NC/NG) undergo slow, autocatalytic decomposition, releasing nitrogen oxides (


).[1] If left unchecked, these oxides catalyze further degradation, leading to thermal runaway or auto-ignition.[1][2]

Primary stabilizers like Ethyl Centralite (Centralite I) act as "scavengers."[1] They react with


 to form nitro- and nitroso-derivatives.[1][3][4] This compound  is a critical downstream degradation product.[1] Its presence signifies that the primary stabilizer has been significantly consumed and the propellant is entering a later stage of its lifecycle.
Degradation Pathway

Understanding the origin of the analyte is essential for data interpretation. Ethyl-2,4-DNA is formed through the hydrolysis of Ethyl Centralite followed by nitration.[1]

Decomposition NC Nitrocellulose (Decomposition) NOx NOx Release NC->NOx Aging EC Ethyl Centralite (Primary Stabilizer) NOx->EC Scavenging Mono N-Ethyl-4-nitroaniline EC->Mono + NOx / Hydrolysis Target This compound (Target Analyte) Mono->Target + NOx (Advanced Aging)

Figure 1: Formation pathway of this compound from the primary stabilizer Ethyl Centralite.[1]

Protocol 1: Sample Preparation (Matrix Management)[1]

Safety Warning: Propellants are energetic materials.[1][5] Ground all equipment. Do not grind samples that show signs of exudation or advanced instability (red fumes).[1] Work with small quantities (<1 g).

The Challenge: Nitrocellulose Interference

Direct injection of dissolved propellant often fouls HPLC columns because Nitrocellulose (NC) precipitates upon contact with aqueous mobile phases.[1] This protocol uses a Solvation-Precipitation technique to remove NC while retaining the stabilizer.[1]

Reagents
  • Extraction Solvent: Acetonitrile (HPLC Grade).[1]

  • Precipitating Agent: Aqueous Calcium Chloride (1%) or pure Water (18.2 MΩ).[1]

  • Internal Standard (Optional): 2,4-Dinitrotoluene (2,4-DNT) - Note: Ensure 2,4-DNT is not native to the formulation.[1]

Step-by-Step Workflow
  • Comminution: Cut propellant grains into small discs (~1 mm thick). Do not mill to avoid frictional heating.[1]

  • Weighing: Accurately weigh 0.2000 g ± 0.0001 g of sample into a 20 mL amber glass vial.

  • Solvation: Add 10.0 mL of Acetonitrile . Cap and sonicate for 60 minutes at ambient temperature (keep water bath <25°C to prevent thermal degradation).

  • Precipitation (Critical Step):

    • Add 10.0 mL of aqueous CaCl₂ solution (1%) dropwise while swirling.

    • Mechanism:[1][6][7] The water content forces the hydrophobic Nitrocellulose polymer to precipitate out of solution, while the polar this compound remains in the supernatant.

  • Clarification: Allow to stand for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

PrepWorkflow Step1 1. Weigh 0.2g Propellant Step2 2. Dissolve in 10mL ACN (Sonicate 60 min) Step1->Step2 Step3 3. Add 10mL Aqueous Solution (Precipitate Nitrocellulose) Step2->Step3 NC Precipitates Step4 4. Filter (0.45 µm PTFE) Step3->Step4 Stabilizer in Supernatant Step5 5. HPLC Injection Step4->Step5

Figure 2: Sample preparation workflow ensuring removal of polymeric matrix.

Protocol 2: Instrumental Analysis (HPLC-DAD)

This method is compatible with STANAG 4556 requirements.[1]

Chromatographic Conditions
ParameterSpecificationRationale
System HPLC with Diode Array Detector (DAD)DAD allows spectral confirmation of the nitro-group absorbance.[1]
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µmStandard stationary phase for separating nitro-aromatics.[1]
Column Temp 25°CPrevents on-column thermal degradation of unstable species.[1]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5µm particles.[1]
Injection Vol 10 µLStandard loop size.[1]
Wavelengths 254 nm (Quantification), 360 nm (Identification)254 nm is universal for aromatics; 360 nm is specific to the yellow color of nitroanilines, reducing matrix noise.
Mobile Phase Gradient[1]
  • Solvent A: Water (buffered to pH 3.0 with Phosphoric Acid to suppress silanol activity).[1]

  • Solvent B: Acetonitrile.[1][8]

Time (min)% Solvent A (Water)% Solvent B (ACN)Event
0.08515Initial Hold
2.08515Isocratic Start
18.04060Linear Gradient
22.04060Wash
23.08515Re-equilibration
28.08515Ready for next inj.[1]

Data Analysis & Interpretation

Identification

This compound typically elutes later than the parent Ethyl Centralite due to the increased polarity of the nitro groups relative to the bulky urea structure, but this depends heavily on the specific C18 chemistry.

  • Retention Time Match: Must be within ±2% of the external standard.

  • Spectral Match: Compare UV spectrum (200–400 nm) against library. Look for the characteristic bathochromic shift caused by the nitro-auxochrome interaction.[1]

Quantification Calculation

Calculate the concentration (


) using the external standard method:

[1]

Where:

  • 
     = Peak Area (at 254 nm)[1]
    
  • 
     = Concentration of Standard (g/mL)[1]
    
  • 
     = Total volume of extract (20 mL)
    
  • 
     = Dilution factor (if applicable)[1]
    
  • 
     = Weight of propellant (g)[1]
    
"Safe Life" Determination

The presence of this compound indicates that the "induction period" of the propellant is active but the stabilizer reserve is depleting.

  • Trace Levels (<0.1%): Propellant is likely in good condition; primary stabilizer is intact.[1]

  • Moderate Levels (0.1% - 0.5%): Significant aging.[1] Increase surveillance frequency (e.g., from 5 years to 2 years).

  • High Levels (>0.5%) + Low Primary Stabilizer: Critical status.[1] Perform Vacuum Stability Test (VST) immediately to assess autocatalytic risk.[1]

Troubleshooting & Expert Tips

  • Peak Tailing: Nitroanilines are basic.[1] If tailing occurs, add 0.1% Triethylamine (TEA) to the aqueous mobile phase (Solvent A) to block silanol sites on the column.

  • Ghost Peaks: NG (Nitroglycerin) absorbs weakly at 254 nm but can appear as a broad mound.[1] The precipitation step in Protocol 1 minimizes this, but ensure your gradient washes the column sufficiently (60% ACN) to elute any remaining NG.

  • Standard Stability: this compound standards are light-sensitive.[1] Store stock solutions in amber glass at 4°C.

References

  • NATO Standardization Office. (2009).[1] STANAG 4556: Explosives, Chemical Stability, Nitrocellulose Based Propellants, Stability Test Procedures and Requirements Using High Performance Liquid Chromatography (HPLC).[1][1]

  • NATO Allied Ordnance Publication. (2008).[1] AOP-48: Explosives - Nitrocellulose Based Propellants - Stability Test Procedures and Requirements Using Stabilizer Depletion.[1][1]

  • Lindblom, T. (2002).[1] "Determination of Stabilizer and its Nitroderivatives in Double Base Powders by HPLC." Journal of Energetic Materials. (Contextualizes the extraction efficiency of daughter products).

  • Jelisavac, L., & Filipovic, M. (2003).[1] "Determination of Diphenylamine and its Derivatives in Single-Base Gun Propellants During Aging by HPLC." Scientific Technical Review.

  • United States Department of Defense. (1999). MIL-STD-286C: Propellants, Solid: Sampling, Examination and Testing.[1] (Provides foundational extraction methodologies).

Sources

Application Note: N-Ethyl-2,4-dinitroaniline as a Versatile Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of N-Ethyl-2,4-dinitroaniline as a key intermediate in pharmaceutical synthesis. We will explore its synthesis, key reactions, and potential as a foundational scaffold for various therapeutic agents. The protocols and insights provided are designed to be self-validating, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Strategic Importance of the Dinitroaniline Scaffold

This compound is an aromatic compound characterized by an aniline ring substituted with two nitro groups at the 2 and 4 positions and an ethyl group on the amino nitrogen.[1] While its historical applications include use as an intermediate for dyes and even in studies of propellant stability, its true value in the modern pharmaceutical landscape lies in its role as a versatile and highly reactive precursor.[1] The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring and the amino group, making it a powerful building block for complex molecular architectures.

The core utility of this compound in drug synthesis stems from the chemical "handles" provided by its functional groups. The nitro groups can be selectively or fully reduced to primary amines, opening a gateway to the synthesis of a wide array of heterocyclic systems and other functionalities central to many bioactive molecules. This guide will detail the synthesis of the precursor itself and provide protocols for its transformation into valuable pharmaceutical intermediates.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety hazards is critical before any experimental work.

Physicochemical Data
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 3846-50-2[2]
Molecular Formula C₈H₉N₃O₄[1][2]
Molecular Weight 211.17 g/mol [2]
Appearance Orange-brown crystalline powder[3]
Melting Point 110-113 °C[3]
pKa -4.48 ± 0.50 (Predicted)[3]
GHS Hazard and Safety Information

This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard StatementGHS ClassificationPrecautionary Measures
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4)[2][4]
General Handling Not classified as an explosive, unlike some other nitroaromatics.[5]Avoid formation of dust and aerosols.[4] Keep away from sources of ignition.[6][7] Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is reliable, high-yielding, and demonstrates a fundamental principle in aromatic chemistry.

Synthesis Workflow Diagram

cluster_reaction Reaction Vessel cluster_workup Work-up & Purification reagent1 2,4-Dinitrochlorobenzene reaction_step Stir at room temp. reagent1->reaction_step reagent2 Ethylamine (excess) reagent2->reaction_step solvent Methanol solvent->reaction_step product This compound workup 1. Pour into ice-water 2. Filter precipitate 3. Recrystallize from Ethanol/Water reaction_step->workup Reaction complete workup->product Purified Product

Caption: SNAr synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis from 1-chloro-2,4-dinitrobenzene and ethylamine.[1]

Rationale: The SNAr reaction is highly efficient in this case because the two electron-withdrawing nitro groups stabilize the negative charge of the Meisenheimer complex intermediate, thus activating the aryl chloride towards nucleophilic attack by ethylamine. Methanol is an excellent solvent as it readily dissolves the reactants and is easy to remove.

Materials & Equipment:

  • 1-Chloro-2,4-dinitrobenzene (1.0 eq)

  • Ethylamine (70% solution in water, 3.0 eq)

  • Methanol

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Standard glassware for recrystallization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.1 g (0.05 mol) of 1-chloro-2,4-dinitrobenzene in 100 mL of methanol.

  • Addition of Nucleophile: While stirring at room temperature, slowly add 14.5 mL (0.15 mol) of a 70% aqueous solution of ethylamine. The use of excess ethylamine ensures the complete consumption of the starting material. An exothermic reaction will occur, and the solution will turn deep red.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Product Isolation: Once the reaction is complete, pour the mixture into 400 mL of ice-cold water with stirring. A yellow-orange precipitate of this compound will form.

  • Filtration: Allow the precipitate to settle, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any unreacted ethylamine and salts.

  • Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol.[8] Add hot water dropwise until the solution becomes turbid.[8] Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.[8]

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50°C. A typical yield is in the range of 85-95%.

Application as a Pharmaceutical Precursor: The Reduction Pathway

The primary utility of this compound in pharmaceutical synthesis is its role as a masked diamine. The selective or complete reduction of its nitro groups yields highly functionalized aniline derivatives that are pivotal for building complex heterocyclic scaffolds.

Transformation Pathway Diagram

start This compound intermediate N1-Ethylbenzene-1,2,4-triamine start->intermediate Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) product Heterocyclic Pharmaceutical Core (e.g., Benzimidazole derivative) intermediate->product Cyclization with Carboxylic Acid Derivative

Caption: Conversion of this compound to a core pharmaceutical structure.

Protocol: Catalytic Hydrogenation to N¹-Ethylbenzene-1,2,4-triamine

This protocol details the complete reduction of both nitro groups.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. It typically proceeds with high yield and produces water as the only byproduct, simplifying purification. Tin(II) chloride in concentrated HCl is an alternative classical method. The resulting triamine is a versatile intermediate, particularly for the synthesis of benzimidazoles, which are a common motif in many pharmaceuticals.

Materials & Equipment:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate (solvent)

  • Parr hydrogenator or a balloon hydrogenation setup

  • Hydrogen gas source

  • Celite or a similar filter aid

Procedure:

  • Catalyst and Reactant: To a suitable pressure vessel (e.g., a Parr bottle), add 5.3 g (0.025 mol) of this compound and 100 mL of ethanol.

  • Inerting: Carefully add ~0.5 g of 10% Pd/C. Seal the vessel and purge the system with nitrogen or argon to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 40-50 psi). Shake or stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling.

  • Reaction Monitoring: The reaction is complete when hydrogen uptake ceases. This can take anywhere from 2 to 24 hours depending on the catalyst activity and substrate purity. The disappearance of the starting material can be confirmed by TLC.

  • Work-up: Depressurize the vessel and purge with nitrogen. The resulting solution is often colorless.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric when dry and should be kept wet with solvent during filtration and disposal. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Product Isolation: The solvent from the filtrate is removed under reduced pressure (rotary evaporation) to yield the crude N¹-Ethylbenzene-1,2,4-triamine. This product is often unstable and prone to air oxidation, so it is typically used immediately in the next synthetic step without extensive purification.

This resulting triamine can then be reacted with various reagents (e.g., carboxylic acids, aldehydes, or phosgene derivatives) to form a wide range of heterocyclic compounds with potential therapeutic applications, such as kinase inhibitors, anthelmintics, or antiviral agents. For instance, dinitroaniline derivatives have been investigated for the treatment of cryptosporidiosis and as prodrugs in cancer therapy.[1][9]

Analytical Characterization

To ensure the integrity of the synthesis, both the starting material and the products must be rigorously characterized.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and monitoring reaction progress. Due to the aromatic nature of the compounds, UV detection is highly effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the desired product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[2]

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategic precursor that offers a reliable and efficient entry point into a rich area of medicinal chemistry. The ease of its synthesis and the versatility of its subsequent transformations, particularly the reduction of its nitro groups to form reactive diamines and triamines, make it an invaluable tool for drug discovery and development professionals. The protocols outlined in this guide provide a robust foundation for leveraging this powerful scaffold in the synthesis of novel therapeutic agents.

References

  • 2,4-dinitroaniline - Organic Syntheses Procedure. [Link]

  • US4102927A - Process for the preparation of 2,4-dinitroaniline - Google P
  • 2,4-Dinitroaniline - Wikipedia. [Link]

  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - Frontiers. [Link]

  • This compound | C8H9N3O4 | CID 77454 - PubChem. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. [Link]

  • Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis - PubMed - NIH. [Link]

  • n-methyl-2 4-dinitroaniline manufacturers - Corey Organics. [Link]

  • Abiotic reduction of dinitroaniline herbicides - PubMed. [Link]

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection - MDPI. [Link]

Sources

Application Note: Characterization of N-Ethyl-2,4-dinitroaniline Binding to Tubulin

[1]


Part 1: Strategic Overview & Scientific Rationale

The Target: -Tubulin Selectivity

Unlike vinca alkaloids or taxanes which primarily target

N-Ethyl-2,4-dinitroaniline

-tubulin
1

Critical Experimental Constraint: Dinitroanilines exhibit high species selectivity.[1] They bind with high affinity (

plant and protozoan tubulinmammalian (bovine/porcine) tubulin2
  • Implication: If using standard commercial bovine brain tubulin kits, you may observe weak inhibition.[1] For high-fidelity characterization, this protocol recommends using plant-derived tubulin (e.g., Arabidopsis or Eleusine) or parasitic tubulin (Toxoplasma) if available.[1] If using bovine tubulin, expect micromolar rather than nanomolar affinity.[1]

Mechanism of Action

The ligand binds to the

microtubule depolymerization1
Technical Challenges
  • Solubility: Dinitroanilines are hydrophobic; DMSO compatibility is essential.[1]

  • Inner Filter Effect (IFE): this compound contains nitro groups that absorb strongly in the UV-Vis region (350–400 nm).[1] This overlaps with Tryptophan emission, necessitating mathematical correction for fluorescence quenching assays.

Part 2: Experimental Workflow

In Silico Validation (Molecular Docking)

Before wet-lab work, validate the binding mode to select the correct tubulin isotype.

  • Software: AutoDock Vina or Schrödinger Glide.[1]

  • Target PDB:

    • Protozoan (Sensitive):4I4T (Toxoplasma gondii

      
      -tubulin).[1][3]
      
    • Mammalian (Resistant Control):1JFF (Bovine tubulin).[1]

  • Grid Box: Center on

    
    -tubulin residues Arg-243 (plant numbering) or the region beneath the N-loop.[1]
    
  • Ligand Prep: Energy minimize this compound (DFT B3LYP/6-31G* level recommended for nitro group geometry).[1]

Reagent Preparation
  • Ligand Stock: Dissolve this compound in anhydrous DMSO to 100 mM. Store at -20°C in amber vials (nitro compounds are light-sensitive).

  • Tubulin Stock: Resuspend lyophilized tubulin (Cytoskeleton Inc. or purified source) in G-PEM buffer to 10 mg/mL.

    • G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP.[4]

Part 3: Biochemical Assays

Module A: Turbidimetric Polymerization Assay

Objective: Determine the

Protocol:

  • Pre-warm a 96-well half-area plate to 37°C.

  • Prepare Mix: In G-PEM buffer, prepare tubulin at 3.0 mg/mL (final concentration).

  • Add Ligand: Add this compound at varying concentrations (0.1

    
    M to 100 
    
    
    M). Keep final DMSO < 1%.[1]
  • Controls:

    • Positive Control: Colchicine (10

      
      M) or Oryzalin (if using plant tubulin).[1]
      
    • Negative Control: DMSO vehicle only.[1]

    • Stabilizer Control: Paclitaxel (10

      
      M) - ensures tubulin is active.[1]
      
  • Measurement: Monitor Absorbance at 340 nm or 350 nm every 30 seconds for 60 minutes at 37°C.

Data Interpretation: Plot


Module B: Fluorescence Quenching ( Determination)

Objective: Quantify binding affinity via Tryptophan quenching, correcting for the compound's absorbance.

Protocol:

  • Setup: Use a quartz cuvette (path length

    
     cm).
    
  • Tubulin: 2

    
    M tubulin in PEM buffer (no GTP needed for binding study).
    
  • Titration: Titrate ligand (0–50

    
    M) in 1 
    
    
    L increments.
  • Settings: Excitation

    
     nm (Trp specific); Emission collected at 
    
    
    nm.
  • Absorbance Correction (Critical): Measure the absorbance of the ligand alone at 295 nm (

    
    ) and 335 nm (
    
    
    ) at each concentration.

Mathematical Correction (Inner Filter Effect): Raw fluorescence (



Analysis: Fit the quenched data to the Stern-Volmer equation or a specific binding model (assuming 1:1 binding on





Part 4: Data Visualization & Logic[1]

Experimental Workflow (DOT Diagram)

TubulinProtocolStartStart: this compoundSolubilitySolubility Check(DMSO Stock, Amber Vial)Start->SolubilityDockingIn Silico Docking(Target: Alpha-Tubulin N-loop)Solubility->DockingChoiceSelect Tubulin SourceDocking->ChoicePlantPlant/Protozoan Tubulin(High Affinity Expected)Choice->PlantPreferredMammalBovine Brain Tubulin(Low/Non-Specific Affinity)Choice->MammalControlAssay1Turbidimetry (340nm)Polymerization KineticsPlant->Assay1Assay2Fluorescence Quenching(Trp Emission 335nm)Plant->Assay2Mammal->Assay1Mammal->Assay2AnalysisData Analysis(Kd, IC50 Calculation)Assay1->AnalysisIFEInner Filter Effect (IFE)Correction CalculationAssay2->IFEMandatory StepIFE->Analysis

Caption: Workflow emphasizing species selectivity and the mandatory Inner Filter Effect correction for dinitroaniline fluorescence assays.

Mechanism of Action (DOT Diagram)

MechanismDimerAlpha-Beta TubulinHeterodimerComplexLigand-Alpha-TubulinComplex (N-loop region)Dimer->Complex+ LigandLigandThis compoundLigand->ComplexEffect1Disruption ofLongitudinal ContactsComplex->Effect1Effect2Inhibition ofPolymerizationEffect1->Effect2

Caption: Mechanistic pathway showing dinitroaniline targeting the Alpha-subunit to disrupt longitudinal assembly.

Part 5: Summary of Key Parameters

ParameterValue / ConditionNotes
Ligand

~360 nm (Broad)Overlaps with Turbidity (340nm) and Fluorescence (335nm).[1]
Tubulin Conc.[1][2][5][6][7][8] (Turbidity) > 2.0 mg/mLCritical concentration (

) must be exceeded.[1]
Tubulin Conc.[1][2][4][5][6][7][8] (Fluor) 1 - 2

M
Low concentration to minimize scattering.[1]
Temperature 37°CRequired for polymerization; binding can be done at 25°C.
GTP 1 mM (Turbidity)Essential for assembly.[1] Omit for pure binding affinity.
Expected

50 - 500 nMOnly for sensitive species (Plant/Protozoa).[1]

Part 6: References

  • Morrissette, N. S., et al. (2004).[1][9][10] "Dinitroanilines Bind

    
    -Tubulin to Disrupt Microtubules."[1][2][11][12][13] Molecular Biology of the Cell, 15(4), 1960–1968. 
    
  • Blume, Y. B., et al. (2003).[1][9][10] "Structural and Biological Characterization of the Tubulin Interaction with Dinitroanilines." Biochemistry (Moscow).[1]

  • Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). "Microtubule assembly in the absence of added nucleotides." Proceedings of the National Academy of Sciences, 70(3), 765-768.

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. (For Inner Filter Effect protocols).

  • Lyons-Abbott, S., et al. (2010).[1] "Protein-ligand binding interactions: measurement of binding affinity by fluorescence." Current Protocols in Protein Science.

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of N-Ethyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of N-Ethyl-2,4-dinitroaniline via recrystallization. This document provides in-depth, experience-driven advice and troubleshooting protocols tailored for researchers, chemists, and professionals in drug development. Our goal is to move beyond simple procedural lists to explain the underlying principles, enabling you to make informed decisions and effectively troubleshoot challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence its recrystallization?

Understanding the fundamental properties of this compound is the first step towards a successful purification.

PropertyValueSignificance for Recrystallization
Molecular FormulaC₈H₉N₃O₄[1]Provides the basic composition.
Molecular Weight211.18 g/mol [1][2]Necessary for calculating molar quantities and theoretical yield.
Melting Point110-113 °C[3][4]A sharp melting point within this range is a key indicator of purity post-recrystallization. A broad or depressed melting point suggests the presence of impurities.
AppearanceOrange-brown crystalline powder[4]The color can be an initial, though not definitive, indicator of purity. Darker colors may suggest impurities.
PolarityPolarThe two nitro groups (NO₂) are strongly electron-withdrawing, and the secondary amine group is also polar. This overall polarity is the primary factor guiding solvent selection.[5]
Q2: How do I select the best solvent for recrystallizing this compound?

Solvent selection is the most critical step in optimizing recrystallization. The ideal solvent should exhibit a steep solubility curve for the compound, meaning it should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

Expertise-Driven Solvent Selection Strategy:

A study on 2,4-dinitroaniline revealed the following solubility order in various organic solvents: acetone > ethyl acetate > acetonitrile > 1-butanol > ethanol > methanol > n-propanol/isopropanol > toluene.[7] This suggests that moderately polar to polar solvents are effective.

Recommended Solvents to Screen:

SolventRationale & Expected Behavior
Ethanol Often a good starting point for nitroaromatic compounds.[5] It has a good balance of polarity and a convenient boiling point (78 °C).
Methanol Similar to ethanol but more polar. May show higher solubility at room temperature, potentially reducing recovery.
Isopropanol Less polar than ethanol, which might provide a better solubility differential between hot and cold conditions.
Ethyl Acetate Showed high solvency for 2,4-dinitroaniline.[7] Its lower boiling point (77 °C) allows for easier removal.
Acetone Highest solvency for 2,4-dinitroaniline,[7] but its low boiling point (56 °C) can lead to rapid evaporation and premature crystallization. Use with caution.
Toluene A non-polar solvent where solubility is expected to be low.[7] It is unlikely to be a good single solvent but could be useful as an anti-solvent in a mixed system.

The Power of Mixed Solvent Systems:

When no single solvent is ideal, a mixed solvent system is a powerful technique.[5] This is particularly useful when your compound is highly soluble in one solvent and poorly soluble in another.[5][8]

  • Ethanol/Water: This is a highly recommended system to try for this compound. Dissolve the compound in a minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" or anti-solvent) dropwise until the solution becomes cloudy (turbid).[9] Then, add a few more drops of hot ethanol to redissolve the solid and achieve a clear solution before allowing it to cool.[9]

Q3: What are the likely impurities in my crude this compound sample?

Knowing the potential impurities is crucial for designing an effective purification strategy. The impurities will depend on the synthetic route used.[6]

  • From Reaction of 2,4-dinitrochlorobenzene and Ethylamine:

    • Unreacted 2,4-dinitrochlorobenzene: This is a common impurity if the reaction does not go to completion.

    • Excess Ethylamine: Being a volatile liquid, it is usually removed during workup.

  • From Nitration of N-ethylaniline:

    • Other Isomers: Nitration can sometimes lead to the formation of other dinitro isomers or even trinitro- derivatives, though the 2,4-isomer is typically favored.

    • N-nitroso by-products: These can form when secondary amines react with nitrous acid, which can be present in the nitric acid.[6][10]

    • Unreacted N-ethylaniline: If nitration is incomplete.

Recrystallization is effective at removing small amounts of these by-products and unreacted starting materials, as they will ideally have different solubility profiles from the desired product.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Solution(s)
Oiling Out (Product separates as a liquid instead of crystals)The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution.Re-heat the solution to dissolve the oil. Add a small amount (1-5%) of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly. If the issue persists, consider a different solvent or solvent system.[5]
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used). The solution is supersaturated, and nucleation has not occurred.If too much solvent: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[11] To induce crystallization: 1. Scratch the inside of the flask with a glass rod at the solution's surface. 2. Add a "seed crystal" of pure this compound. 3. Cool the solution in an ice bath to further decrease solubility.
Crystallization is Too Rapid The solution is too concentrated. The solution is cooling too quickly.This can trap impurities.[11] Re-heat the solution and add a small amount of extra hot solvent.[11] Ensure the flask is allowed to cool slowly at room temperature before moving to an ice bath. Insulating the flask can help.[11]
Poor Recovery / Low Yield Too much solvent was used. The crystals were filtered before crystallization was complete. The wrong solvent was chosen (compound is too soluble at low temperatures).Use the minimum amount of boiling solvent necessary for dissolution.[12] Ensure the solution has cooled completely (room temperature, then an ice bath) before filtration. Re-evaluate your solvent choice by performing small-scale solubility tests.
Product is Still Impure After Recrystallization The chosen solvent dissolves the impurity as well as the product. The rate of crystallization was too fast, trapping impurities.Perform a second recrystallization, possibly with a different solvent system. Ensure slow cooling to allow for selective crystal lattice formation. If colored impurities persist, consider treating the hot solution with activated charcoal before filtration.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for the recrystallization process.

1. Solvent Selection (Small-Scale Test): a. Place ~20-30 mg of your crude this compound into a small test tube. b. Add a potential solvent (e.g., ethanol) dropwise at room temperature. Note the solubility. c. If the solid is insoluble or sparingly soluble, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves. d. Allow the solution to cool to room temperature, then place it in an ice bath. e. A good solvent will show low solubility at room temperature, high solubility when hot, and significant crystal formation upon cooling.

2. Main Recrystallization Procedure: a. Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should fill the flask to about one-third to one-half of its volume). b. Add a boiling chip to the flask. c. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. d. Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition. Keep the flask on a hot plate to maintain the temperature. e. Continue adding the hot solvent until the compound has just dissolved. Avoid adding an excess of solvent.[12] f. If using a mixed solvent system (e.g., ethanol/water), dissolve the solid in the minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. Add a final small portion of hot ethanol to clarify the solution.[9] g. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin. h. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal recovery. i. Collect the crystals by vacuum filtration using a Büchner funnel. j. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[12] k. Allow the crystals to dry completely in the air or a desiccator. l. Determine the melting point of the purified crystals and calculate the percent recovery.

Workflow Visualization

The following diagram illustrates the logical workflow for optimizing the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation & Analysis cluster_solvent Solvent Selection cluster_main Recrystallization Process cluster_analysis Final Analysis & Troubleshooting start Start with Crude This compound analyze Analyze Crude: - Melting Point - Appearance start->analyze solvent_test Perform Small-Scale Solubility Tests (e.g., EtOH, IPA, EtOH/H2O) analyze->solvent_test Identify Potential Impurities select_solvent Select Optimal Solvent or System solvent_test->select_solvent dissolve Dissolve Crude in Minimum Hot Solvent select_solvent->dissolve Proceed to Bulk Purification cool_slow Slow Cool to Room Temperature dissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filtrate Vacuum Filtrate & Wash with Cold Solvent cool_ice->filtrate dry Dry Crystals filtrate->dry final_analysis Analyze Pure Product: - Melting Point - Yield Calculation dry->final_analysis troubleshoot Troubleshoot? (e.g., Oiling out, Low Yield) final_analysis->troubleshoot Purity/Yield Not Met end_node Pure Product final_analysis->end_node Purity/Yield Met troubleshoot->select_solvent Re-optimize Solvent

Caption: Workflow for this compound Recrystallization.

References

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Journal of Chemical & Engineering Data.[Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]

  • 2,4-dinitroaniline. Organic Syntheses Procedure.[Link]

  • This compound | CAS 3846-50-2. Matrix Fine Chemicals.[Link]

  • This compound | C8H9N3O4 | CID 77454. PubChem.[Link]

  • Process for the preparation of 2,4-dinitroaniline.
  • Process for the purification of nitrosamine-containing dinitroanilines.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • Preparation of 2,6-dinitroanilines.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

Sources

Technical Support Center: N-Ethyl-2,4-dinitroaniline (EDNA) Stability & Handling Guide

[1][2]

Reference ID: EDNA-TECH-001 Date Last Updated: 2025-10-24 Audience: Analytical Chemists, Process Engineers, Medicinal Chemists[1][2]

Introduction: The Stability Paradox

N-Ethyl-2,4-dinitroaniline (EDNA) presents a unique challenge in solution chemistry. While the electron-withdrawing nitro groups render the amine relatively non-nucleophilic (pKa of conjugate acid

photochemical reductionnucleophilic aromatic substitution (

)
12

This guide moves beyond generic handling instructions to address the root causes of EDNA degradation: actinic flux and base-catalyzed hydrolysis .[1][2]

Module 1: Photostability (The "Ghost Peak" Phenomenon)

The Issue

Users frequently report the appearance of "ghost peaks" (at


The Mechanism: Nitro-to-Nitroso Rearrangement

EDNA is highly susceptible to UV-induced reduction.[1][2] Upon exposure to light (

12

12
Visualization: Photochemical Degradation Pathway[2]

EDNA_PhotolysisEDNAThis compound(Parent)UVUV Light(λ < 400nm)EDNA->UVExcitedExcited Triplet State[Ar-NO2]*UV->ExcitedAbsorptionNitrosoNitroso Derivative(Ar-NO)Excited->NitrosoO-ReductionHydroxylHydroxylamine(Ar-NHOH)Nitroso->HydroxylFurther Red.

Figure 1: The photochemical cascade.[1][2] Note that the nitroso derivative is often the primary degradant detected in LC-MS.[1]

Corrective Protocol: The "Actinic Shield" Workflow

Do not rely solely on aluminum foil, which is prone to micro-tears.[1][2]

  • Preparation: All stock solutions must be prepared in amberized glassware (Class A).

  • Filtration: If filtering is required, use black-housing syringe filters or perform the filtration in a darkened fume hood.[1][2]

  • Autosampler Protection: Analytical vials must be amber glass. If using a clear well plate, use a silicone mat cover rather than clear tape, and ensure the autosampler compartment is temperature-controlled (4°C) and light-tight.

Module 2: Solution Chemistry & Solvent Compatibility

The Issue

Inconsistent solubility data and rapid color shifts (yellow

The Mechanism: The Meisenheimer Complex

EDNA is an electron-deficient aromatic system.[1][2] In the presence of strong bases (hydroxide, alkoxides), the aromatic ring becomes susceptible to nucleophilic attack, forming a resonance-stabilized anionic intermediate known as a Meisenheimer Complex .[2] This is often reversible but can lead to irreversible hydrolysis (displacement of the amine) over time.[1][2]

Solvent Compatibility Matrix
Solvent ClassRecommended?Technical Rationale
Acetonitrile (ACN) High Excellent solubility; aprotic nature prevents hydrolysis.[1][2] Ideal for HPLC.[1][2][3]
DMSO Moderate Good solubility, but hygroscopic.[1][2] Absorbed water can initiate slow hydrolysis if stored long-term.[1][2]
Basic Buffers (pH > 8) Critical Failure DO NOT USE. Induces Meisenheimer complex formation (Red color shift).[1][2]
Acidic Buffers (pH < 4) High Protonation suppresses nucleophilic attack.[1][2] Stabilizes the amine.[1][2]
Methanol/Ethanol Moderate Acceptable, but protic solvents can facilitate photo-reduction rates higher than ACN.[1][2]
Troubleshooting Logic: Colorimetric Diagnosis

EDNA_TroubleshootingStartObservation:Solution InstabilityColorCheckHas solution turnedDeep Red/Purple?Start->ColorCheckPrecipitateIs there yellowprecipitate?ColorCheck->PrecipitateNo (remains yellow/brown)BaseIssueCRITICAL: Base Hydrolysis(Meisenheimer Complex)ColorCheck->BaseIssueYesSolubilityIssueSolubility Limit Reached(Check % Organic)Precipitate->SolubilityIssueYesPhotoIssuePhotodegradation(Nitroso formation)Precipitate->PhotoIssueNo (Ghost Peaks)ActionBaseAction: Acidify to pH < 4or switch to ACNBaseIssue->ActionBaseActionSolAction: Increase Organic %(EDNA is hydrophobic)SolubilityIssue->ActionSolActionPhotoAction: Check Amber Glass& Light ExposurePhotoIssue->ActionPhoto

Figure 2: Diagnostic decision tree for visual solution inspection.

Module 3: Analytical Method Optimization (HPLC/LC-MS)

The Issue

Peak Tailing: Despite being a weak base, EDNA often exhibits significant tailing on C18 columns, compromising quantification limits.[2]

The Solution: Mobile Phase Acidification

Standard neutral mobile phases allow interaction between the nitro-amine system and residual silanols on the silica support.[1][2]

Optimized Protocol:

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .[1][2]

  • Column Choice: Use an end-capped C18 column or a Phenyl-Hexyl phase (which offers unique selectivity for nitroaromatics via

    
     interactions).[1][2]
    

Why this works: The acidic modifier ensures the analyte and the stationary phase silanols are in a protonation state that minimizes secondary interactions, sharpening the peak shape.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77454, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/4-84-009.[1][2] Retrieved from [Link][1][2]

  • ResearchGate (2025). Photochemical Reactions of 2,4-Dichloroaniline and 4-Nitroanisole in Aqueous Suspension. (Mechanistic parallel for nitro-reduction). Retrieved from [Link]

Technical Support Center: Optimizing Mobile Phase Composition for N-Ethyl-2,4-dinitroaniline Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic analysis of N-Ethyl-2,4-dinitroaniline. This document is structured to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common challenges encountered during the optimization of mobile phase composition for this analyte. Our approach is rooted in fundamental chromatographic principles to empower you not just to solve immediate issues but to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its chromatographic separation?

A1: Understanding the physicochemical properties of this compound is the foundation for developing a successful separation method.

  • Structure and Polarity: this compound is a moderately polar molecule. Its structure includes a benzene ring substituted with two strongly electron-withdrawing nitro groups (-NO₂) and an N-ethylamino group (-NHCH₂CH₃)[1][2]. This combination of features means it will exhibit hydrophobic interactions with the stationary phase in reversed-phase chromatography, but the polar nitro and amino groups can also lead to secondary interactions.

  • Solubility: It is soluble in organic solvents like acetonitrile, methanol, and ethyl acetate, but has very low solubility in water[3][4]. This is a critical consideration for sample and mobile phase preparation. Your sample should always be dissolved in a solvent that is as weak as or weaker than the mobile phase to prevent peak distortion[5].

  • Acidity/Basicity: The N-ethylamino group has a lone pair of electrons, giving the molecule weak basic properties. This is a crucial factor, as it can lead to interactions with acidic residual silanol groups on the surface of silica-based stationary phases, a common cause of peak tailing[6][7].

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉N₃O₄[2]
Molecular Weight211.17 g/mol [3]
logP (Octanol/Water)1.935 - 2.6[2][3]
pKa (conjugate acid)Weakly basic[4]
Water SolubilityVery low (log₁₀WS = -3.20)[3]
Q2: What is a recommended starting point for a reversed-phase HPLC method for this compound?

A2: A reversed-phase method is the most common and effective approach for this compound. A good starting point provides a robust baseline from which to optimize.

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a reliable choice.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile (MeCN) and water is recommended. A typical starting ratio would be in the range of 50:50 to 70:30 (v/v) MeCN:Water.[8]

  • Acid Modifier: To improve peak shape and ensure reproducible retention, it is highly advisable to add a small amount of acid to the mobile phase. This suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with the basic analyte[7].

    • For standard UV detection, 0.1% phosphoric acid is effective.[8][9]

    • For Mass Spectrometry (MS) detection, a volatile acid like 0.1% formic acid should be used instead.[8][9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection is suitable. Nitroaromatic compounds like this absorb strongly in the UV region. A wavelength around 225-254 nm is often a good starting point[10].

Troubleshooting Guide: Mobile Phase Optimization

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them by adjusting the mobile phase.

Q3: My peak for this compound is tailing severely. What are the causes and how can I improve the peak shape?

A3: Peak tailing is one of the most common issues and is often related to secondary interactions. For a weakly basic compound like this compound, the primary cause is typically interaction with acidic silanol groups on the silica backbone of the stationary phase[6][7].

Causality: At a neutral pH, residual silanol groups (Si-OH) on the column packing can become deprotonated (SiO⁻). The weakly basic N-ethylamino group on your analyte can become protonated, leading to a strong ionic interaction that causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

Solutions (from simplest to most complex):

  • Lower the Mobile Phase pH: This is the most effective first step. By adding an acidifier (like 0.1% phosphoric or formic acid), you protonate the silanol groups (Si-OH), neutralizing their negative charge and preventing the secondary ionic interaction. This leads to a more symmetrical peak based on a single hydrophobic retention mechanism[7].

  • Increase Buffer Concentration (if using a buffer): If you are using a buffered mobile phase, increasing the buffer concentration (e.g., from 10mM to 25mM) can sometimes help to mask the residual silanol sites more effectively and improve peak shape[5].

  • Change the Organic Modifier: While acetonitrile is common, switching to methanol can alter the selectivity and sometimes improve peak shape. Methanol is a more protic solvent and can interact differently with the stationary phase and analyte[1].

  • Use a Highly Deactivated (End-Capped) Column: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to make them inert. If you are using an older column, switching to a modern, high-purity silica column with robust end-capping will significantly reduce tailing for basic compounds[7].

G start Tailing Peak Observed check_ph Is mobile phase pH < 4? start->check_ph add_acid Add 0.1% Formic Acid or Phosphoric Acid check_ph->add_acid No check_column Is column modern and end-capped? check_ph->check_column Yes end Symmetrical Peak Achieved add_acid->end change_column Switch to a high-purity, end-capped C18 column check_column->change_column No change_solvent Try Methanol instead of Acetonitrile check_column->change_solvent Yes change_column->end change_solvent->end

Caption: Troubleshooting workflow for peak tailing.

Q4: The retention time for my analyte is too short (or too long). How do I adjust it using the mobile phase?

A4: Adjusting retention time is achieved by modifying the elution strength of the mobile phase. In reversed-phase chromatography, the organic solvent (acetonitrile or methanol) is the "strong" solvent, and water is the "weak" solvent.

  • To Decrease Retention Time (Analyte Elutes Too Late): You need to increase the mobile phase strength. This is done by increasing the percentage of the organic solvent (e.g., moving from 50% MeCN to 60% MeCN). The more organic solvent in the mobile phase, the more effectively it competes with the analyte for the stationary phase, causing the analyte to elute faster.

  • To Increase Retention Time (Analyte Elutes Too Early): You need to decrease the mobile phase strength. This is done by decreasing the percentage of the organic solvent (i.e., increasing the percentage of water). A weaker mobile phase will result in stronger retention of the analyte on the hydrophobic stationary phase, leading to a longer retention time.

Table 2: Illustrative Example of Mobile Phase Composition vs. Retention Time

% Acetonitrile (v/v)% Water (v/v) (with 0.1% H₃PO₄)Illustrative Retention Time (min)Peak Shape (Asymmetry Factor)
406015.21.1
50508.51.1
60404.81.2
70302.91.2

Note: Data is illustrative to demonstrate the principle.

Q5: I am trying to separate this compound from a closely eluting impurity, but the resolution is poor. What mobile phase strategies can improve this?

A5: Improving resolution between two co-eluting peaks is a common challenge that requires manipulating the selectivity of the chromatographic system. The resolution is influenced by efficiency, retention, and selectivity, but changing selectivity often has the most dramatic effect[11].

Strategies to Improve Selectivity (α):

  • Optimize the Organic Solvent Percentage: Make small, systematic changes to the organic/aqueous ratio. Sometimes, a slight decrease in solvent strength (e.g., from 55% MeCN to 52% MeCN) can provide the necessary increase in interaction time with the stationary phase to resolve two closely eluting peaks[12].

  • Change the Organic Solvent Type: This is a very powerful tool. Switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity because they have different chemical properties and engage in different intermolecular interactions (e.g., hydrogen bonding capabilities). You can also try mixtures of the two.

  • Adjust the Mobile Phase pH: If the impurity has different acidic/basic properties than this compound, adjusting the pH can change the ionization state of one or both compounds, leading to significant changes in retention and potentially baseline separation.

  • Implement a Gradient Elution: If your sample contains components with a wide range of polarities, an isocratic method may not be sufficient. A gradient elution, where you start with a lower percentage of organic solvent and gradually increase it over the run, can sharpen peaks and improve the resolution of later-eluting components[12].

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol outlines a structured approach to developing a robust mobile phase for the separation of this compound.

Objective: To achieve a symmetric peak (Asymmetry Factor ≤ 1.5) with a retention time between 5 and 10 minutes and baseline resolution from any impurities.

Step-by-Step Methodology:

  • Initial System Setup:

    • Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Equilibrate the system with a 50:50 acetonitrile:water mobile phase at 1.0 mL/min.

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile.

  • Scouting for Optimal Organic Content (Isocratic):

    • Prepare three mobile phases:

      • Mobile Phase A: 0.1% Phosphoric Acid in Water

      • Mobile Phase B: Acetonitrile

    • Perform injections using the following isocratic compositions:

      • Run 1: 40% B (60% A)

      • Run 2: 50% B (50% A)

      • Run 3: 60% B (40% A)

    • Analyze the results. Identify the composition that places the analyte's retention time within or near the target window (5-10 min). Note the peak shape.

  • Fine-Tuning and Peak Shape Optimization:

    • Based on the scouting runs, make small adjustments (±2-5%) to the organic content to bring the retention time into the ideal window.

    • If peak tailing is observed: Ensure the acid modifier is present. If it is, and tailing persists, consider this a column-related issue and switch to a different, high-performance end-capped column.

  • Selectivity Check (if impurities are present):

    • If resolution is poor, prepare a new Mobile Phase B using Methanol.

    • Repeat the scouting runs from Step 2 using Methanol instead of Acetonitrile.

    • Compare the chromatograms. The change in solvent may alter the elution order and improve the separation between the analyte and the impurity.

Caption: Systematic workflow for mobile phase optimization.

References
  • SIELC Technologies. (2018). Separation of this compound on Newcrom C18 HPLC column.
  • Organic Syntheses. (n.d.). 2,4-dinitroaniline.
  • SIELC Technologies. (n.d.). Separation of N-Ethyl-2,4,6-trinitroaniline on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). This compound.
  • ResearchGate. (2020). Interpreting and troubleshooting anomalous HPLC results?
  • Chromatography Today. (n.d.).
  • EPA. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • PubChem. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of 2,4-Dinitro-N-ethylaniline (CAS 3846-50-2).
  • Tong, C. et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 80(10), 1133-1139.
  • Wikipedia. (n.d.). 2,4-Dinitroaniline.
  • Dolan, J. W. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 32(11), 892-897.
  • CHROMacademy. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

Sources

Technical Support Center: Column Chromatography Purification of N-Ethyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven protocol for the purification of N-Ethyl-2,4-dinitroaniline using column chromatography. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust troubleshooting strategies to ensure successful experimental outcomes.

Principle of Separation

The purification of this compound by column chromatography is typically achieved through normal-phase chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[1] this compound is a polar molecule due to the presence of two nitro (NO₂) groups and a secondary amine (NH) group.[2]

In this setup, a polar stationary phase, most commonly silica gel, is used. The crude sample is loaded onto the column, and a non-polar mobile phase (eluent) is passed through it. Compounds in the mixture will travel down the column at different rates depending on their polarity. Less polar impurities will have weaker interactions with the silica gel and will be carried along more quickly by the non-polar mobile phase, thus eluting first. The more polar this compound will adsorb more strongly to the stationary phase and elute more slowly.[1] By gradually increasing the polarity of the mobile phase, the target compound can be effectively eluted and collected in its pure form.

Materials and Equipment

Materials:

  • Crude this compound sample

  • Silica gel (60 Å, 230-400 mesh)[1]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Sand (acid-washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated)

  • Deuterated solvent for NMR (e.g., CDCl₃)

Equipment:

  • Glass chromatography column with a stopcock

  • Separatory funnel (for solvent reservoir)

  • Beakers and Erlenmeyer flasks

  • Round bottom flasks

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Capillary tubes for TLC spotting

  • Collection tubes or flasks

  • Spatulas and powder funnel

  • Fume hood

Detailed Experimental Protocol

Step 1: Selection of the Mobile Phase (Eluent)

The success of column chromatography is critically dependent on the choice of the mobile phase. The ideal solvent system should provide good separation of the target compound from its impurities, with a target Rf value of approximately 0.2-0.4 on a TLC plate for the compound of interest.

  • Prepare Stock Solutions: Prepare small stock solutions of your crude this compound in a suitable solvent like dichloromethane.

  • TLC Analysis: On a TLC plate, spot the crude mixture. Develop the plate in various solvent systems of increasing polarity. A common starting point for nitroaniline compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2]

  • Optimize the Ratio: Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate (e.g., 90:10, 80:20).

  • Identify the Optimal System: The ideal eluent system will show clear separation between the yellow-orange spot of this compound and any impurities, with the target compound having an Rf value between 0.2 and 0.4.

Step 2: Packing the Column

Properly packing the column is crucial to avoid cracks, air bubbles, and channeling, which can lead to poor separation.

  • Column Preparation: Ensure the column is clean, dry, and vertically clamped in a fume hood. Place a small plug of cotton or glass wool at the bottom to support the packing material. Add a thin layer (approx. 1 cm) of sand over the plug.

  • Slurry Preparation: In a beaker, weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, low-polarity eluent chosen from the TLC analysis to the silica gel to form a slurry. Stir gently to remove any air bubbles.

  • Packing: Pour the slurry into the column using a powder funnel. Gently tap the side of the column to ensure even packing and dislodge any trapped air.

  • Settling: Open the stopcock and allow the solvent to drain, collecting it for reuse. Continuously add more eluent to the top of the column to prevent the silica bed from running dry. The top of the silica bed must remain level.

  • Finalizing the Packing: Once the silica has settled, add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disruption during sample and eluent addition. Drain the excess solvent until it is just level with the top of the sand.

Step 3: Loading the Sample
  • Dissolve the Crude Sample: Dissolve the crude this compound in a minimal amount of a polar solvent in which it is readily soluble, such as dichloromethane. Using a minimal volume is key to achieving a narrow band at the start of the chromatography.

  • Apply to the Column: Carefully apply the dissolved sample solution evenly onto the top layer of sand using a pipette.

  • Adsorb the Sample: Open the stopcock and allow the sample solution to absorb into the silica gel until the solvent is just level with the sand.

  • Wash: Carefully add a small amount of the initial, low-polarity eluent to wash the sides of the column and ensure all the sample is adsorbed onto the silica. Repeat this wash step 2-3 times, each time allowing the solvent level to drop to the top of the sand.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the initial eluent. If using a large volume, a separatory funnel can be used as a solvent reservoir.

  • Collect Fractions: Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction in test tubes or small flasks).

  • Monitor the Separation: As the elution progresses, the colored band of this compound will move down the column. Monitor the separation by collecting fractions and analyzing them by TLC.

  • Gradient Elution (if necessary): If the target compound is eluting too slowly, you can gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. It is important to only change the solvent composition between fractions to maintain good separation.[3]

Step 5: Analysis of Fractions and Product Isolation
  • TLC Analysis of Fractions: Spot every few fractions on a TLC plate, alongside a spot of the original crude mixture. Develop the plate and visualize under a UV lamp.

  • Combine Pure Fractions: Identify the fractions that contain only the pure this compound (a single spot with the correct Rf value). Combine these fractions in a round bottom flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Characterization: The resulting solid should be the purified this compound. Confirm its purity and identity using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Data Summary

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for normal-phase chromatography of polar organic molecules.[1]
Mobile Phase Hexane/Ethyl AcetateA common and effective solvent system for nitroaniline compounds, allowing for tunable polarity.[2]
Target Rf Value 0.2 - 0.4Provides optimal separation and a reasonable elution time.
Sample Loading Minimal volume of a polar solvent (e.g., Dichloromethane)Ensures a narrow starting band for better resolution.

Experimental Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis for Eluent Selection Pack 2. Pack Column with Silica Slurry TLC->Pack Optimal eluent determined Load 3. Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Characterize 9. Characterize Pure Product Evaporate->Characterize

Caption: Workflow for the purification of this compound.

Troubleshooting and FAQs

Here are some common issues encountered during the column chromatography of this compound and how to resolve them:

Q1: My compound is not moving down the column, or is moving very slowly.

  • Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of your eluent by increasing the percentage of ethyl acetate. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try switching to 90:10 or 85:15. Make these changes incrementally to avoid eluting impurities along with your product.[3]

Q2: My compound is coming off the column too quickly, resulting in poor separation.

  • Cause: The mobile phase is too polar.

  • Solution: Start the elution with a less polar solvent system. If your TLC analysis showed an Rf of 0.6 with an 80:20 hexane:ethyl acetate mixture, begin the column with a 95:5 or 90:10 mixture. This will increase the retention time on the column and improve separation.

Q3: The colored band of my compound is spreading out or "tailing".

  • Cause 1: The sample was overloaded.

  • Solution 1: Use a larger column or reduce the amount of crude material being purified. As a general rule, the amount of silica gel should be at least 50 times the weight of the crude sample.

  • Cause 2: The sample was not loaded in a concentrated band.

  • Solution 2: Always dissolve the crude sample in the absolute minimum volume of solvent for loading. This ensures a tight, narrow band at the start of the chromatography.

  • Cause 3: The compound is interacting too strongly with acidic sites on the silica gel.

  • Solution 3: While less common for dinitroanilines, if tailing is severe, you can try deactivating the silica gel by adding 1% triethylamine to the mobile phase. However, be aware that this will make the eluent significantly more polar.

Q4: I can't separate my product from an impurity; the spots are too close on the TLC.

  • Cause: The chosen solvent system does not provide adequate resolution.

  • Solution: Experiment with different solvent systems during the initial TLC analysis. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate, or toluene instead of hexane) can alter the selectivity and improve separation.

Q5: I have lost a significant amount of my product; the recovery is very low.

  • Cause 1: The compound may have decomposed on the silica gel.

  • Solution 1: Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for a few hours, and then developing it. If a new spot appears, your compound is not stable. In this case, you may need to use a less acidic stationary phase like alumina or deactivated silica.[3]

  • Cause 2: The compound is still on the column.

  • Solution 2: After it seems all the product has been collected, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a 9:1 mixture of ethyl acetate:methanol) to see if any remaining compound elutes.

  • Cause 3: The fractions are too dilute to detect the compound by TLC.

  • Solution 3: Try concentrating a few fractions in the range where you expected your compound to elute and then re-run the TLC.[3]

Q6: The silica bed has cracked or has channels running through it.

  • Cause: The column was not packed properly, or the solvent level dropped below the top of the silica bed.

  • Solution: This will lead to very poor separation. Unfortunately, the best solution is to repack the column. Always ensure the column is packed with a uniform slurry and never let the silica run dry.

Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • The organic solvents used (hexane, ethyl acetate, dichloromethane) are flammable and volatile. Work in a well-ventilated fume hood away from any sources of ignition.

  • Silica gel is a fine powder that can be a respiratory irritant. Avoid inhaling the dust by handling it carefully, preferably in a fume hood.

References

  • BenchChem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • Organic Syntheses. (n.d.). 2,4-dinitroaniline.
  • SIELC Technologies. (2018, February 16). This compound.
  • BenchChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (2024, August 12). 2,4-DINITRO-N-ETHYLANILINE.
  • Wikipedia. (n.d.). 2,4-Dinitroaniline.
  • Advanced ChemBlocks. (n.d.). This compound 95.00%.
  • Google Patents. (n.d.). KR910005767B1 - Method for preparing 2,4-dinitroaniline.
  • HPLC Troubleshooting Guide. (n.d.).
  • Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Cheméo. (n.d.). Chemical Properties of 2,4-Dinitro-N-ethylaniline (CAS 3846-50-2).
  • Google Patents. (n.d.). US4102927A - Process for the preparation of 2,4-dinitroaniline.
  • HPLC Troubleshooting Guide. (n.d.).
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • ResearchGate. (2025, August 6). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects.

Sources

troubleshooting matrix effects in the analysis of N-Ethyl-2,4-dinitroaniline in complex samples

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Matrix Effects in Complex Media (Soil/Bio-fluids) Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary & Diagnostic Logic

User Issue: You are observing signal irregularity (suppression/enhancement), retention time shifts, or poor linearity when analyzing N-Ethyl-2,4-dinitroaniline (CAS: 3846-50-2) in complex matrices like soil, sediment, or biological plasma.

Technical Context: this compound is a hydrophobic dinitroaniline (LogP ~2.6).[1] Structurally, the two nitro groups (


) are strongly electron-withdrawing, significantly reducing the basicity of the amine nitrogen. This makes the molecule challenging in Electrospray Ionization (ESI)  because it does not protonate as readily as simple amines. Consequently, it is highly susceptible to ion suppression  by co-eluting matrix components (humic acids in soil, phospholipids in plasma) that compete for charge in the ESI droplet.
Troubleshooting Logic Tree

Use the following flow to identify the root cause of your signal loss.

TroubleshootingLogic Start START: Signal Irregularity Detected CheckStd Step 1: Inject Neat Standard (Solvent Only) Start->CheckStd IsStdGood Is Signal Good? CheckStd->IsStdGood No No IsStdGood->No Low Sensitivity Yes Yes IsStdGood->Yes Normal InstrumentIssue Instrument Issue (Source/Detector/Injector) MatrixCheck Step 2: Compare Slope (Matrix vs. Solvent) IsSlopeParallel Are Slopes Parallel? MatrixCheck->IsSlopeParallel IsSlopeParallel->No Divergent IsSlopeParallel->Yes Parallel NoMatrixEffect No Matrix Effect Check Extraction Recovery PCI Step 3: Perform Post-Column Infusion (PCI) Suppression Zone of Suppression Identified? PCI->Suppression Suppression->Yes Suppression->Yes ChromFix Resolution A: Modify Gradient/Column (Move Peak) PrepFix Resolution B: Enhance Cleanup (QuEChERS/SPE) No->InstrumentIssue No->PCI Yes->MatrixCheck Yes->NoMatrixEffect Yes->ChromFix Yes->PrepFix

Figure 1: Decision matrix for isolating matrix effects from instrumental failures.

Diagnostic Protocols (The "How-To")

Protocol A: The Post-Column Infusion (PCI) Test

The Gold Standard for visualizing matrix effects.

Why this works: By maintaining a constant background signal of your analyte, any dip (suppression) or peak (enhancement) caused by the matrix becomes immediately visible when you inject a blank sample.

Setup Diagram:

PCISetup LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix Extract) LC->Injector Column Analytical Column Injector->Column Tee Mixing Tee (Zero Dead Volume) Column->Tee Syringe Syringe Pump (Analyte Standard) Syringe->Tee MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 2: Hardware configuration for Post-Column Infusion.[1]

Step-by-Step:

  • Prepare Infusion Standard: Dissolve this compound in mobile phase (approx. 1 µg/mL).

  • Connect Hardware: Use a PEEK tee connector to join the column effluent with the syringe pump line before the MS source.

  • Establish Baseline: Set syringe pump to 10-20 µL/min (or 5-10% of LC flow rate). Monitor the MRM transition for this compound until the signal is stable.

  • Inject Blank Matrix: Inject a "blank" extract (e.g., soil extract without analyte) via the LC.[1]

  • Analyze: Watch the baseline.

    • Dip: Ion Suppression (Matrix components are "stealing" charge).[1]

    • Hump: Ion Enhancement.[1][2]

    • Flat: No matrix effect at that retention time.[1]

Resolution Strategies

Strategy 1: Sample Preparation Optimization

If the matrix is too "dirty," you must clean it before it reaches the LC.

For dinitroanilines in soil or food, QuEChERS is the industry standard, but it requires modification for this specific compound class.

ParameterStandard ProtocolOptimized for this compound Why?
Hydration OptionalMANDATORY (for Soil)Dry soil locks hydrophobic analytes in pores.[1] Add water (1:1 w/w) and shake for 30 mins before extraction to release the target.
Extraction Solvent Acetonitrile (ACN)Acidified ACN (1% Acetic Acid) Acidification prevents degradation and improves solubility of the dinitroaniline moiety.
dSPE Cleanup PSA (Primary Secondary Amine)PSA + C18 PSA removes fatty acids/sugars.[1] C18 is critical to remove long-chain lipids (in bio-samples) or waxes (in plants) that cause late-eluting suppression.[1]
GCB (Graphitized Carbon) Used for pigmentsAvoid or Use Sparingly Planar pesticides like dinitroanilines can bind irreversibly to Carbon.[1] If using, use <50mg per tube and recover with Toluene mix if necessary.[1]
Strategy 2: Chromatographic & Source Modification

If you can't remove the matrix, move the peak away from it.

  • Shift Retention Time:

    • Matrix suppressors (phospholipids/humic acids) usually elute at the very beginning (dead volume) or the very end (high organic wash) of the run.

    • Action: Adjust the gradient slope.[1] If your peak elutes in the "dump" phase, flatten the gradient to elute it earlier.

  • Switch Ionization Mode:

    • Problem: ESI is prone to suppression.

    • Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) .[1]

    • Reasoning: this compound is thermally stable and moderately non-polar.[1] APCI relies on gas-phase ionization, which is significantly less affected by co-eluting non-volatile matrix components than liquid-phase ESI.[1]

Frequently Asked Questions (FAQs)

Q: I see low recovery (<50%) even in solvent standards. Is this a matrix effect? A: No, this is likely an adsorption issue.[1] Dinitroanilines can stick to glass surfaces.[1]

  • Fix: Silanize your glassware or use polypropylene vials. Ensure your final solvent contains at least 20% organic solvent; do not dissolve in 100% water.[1]

Q: My Internal Standard (IS) is also suppressed. Does that fix the quantification? A: Only if the IS is a Stable Isotope Labeled (SIL) analog (e.g., this compound-d5).[1]

  • If you are using a structural analog (e.g., a different dinitroaniline), it may elute at a slightly different time.[3] If the matrix suppression is sharp/narrow (see PCI test), the IS might be suppressed while the analyte is not (or vice versa), leading to worse accuracy.

  • Recommendation: If SIL is unavailable, use the Echo-Peak Technique (injecting a standard immediately after the sample) or Standard Addition.

Q: Can I use GC-MS instead? A: Yes, and it often suffers less from "ion suppression."[1] However, you must watch for "Matrix Induced Enhancement" in the injector liner. Matrix components can coat active sites in the liner, actually improving transfer of the analyte compared to a clean standard, resulting in calculated recoveries >120%.

  • Fix: Use Analyte Protectants (e.g., sorbitol) or Matrix-Matched Standards.[1]

References & Authority

  • Matrix Effects in LC-MS: Taylor, P. J. (2005).[1] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry.[1] Clinical Chemistry. Link

  • Post-Column Infusion Protocol: Bonfiglio, R., et al. (1999).[1] Trace determination of organic compounds... demonstrating the use of post-column infusion. Rapid Communications in Mass Spectrometry. Link

  • QuEChERS for Dinitroanilines: Anastassiades, M., et al. (2003).[1] Fast and easy multiresidue method employing acetonitrile extraction/partitioning.[1][4][5] JAOAC International.[1] Link

  • Chemical Properties (PubChem): this compound (CID 77454).[1] National Center for Biotechnology Information.[1] Link

Sources

Technical Support Center: Optimization of N-Ethyl-2,4-dinitroaniline Extraction from Soil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the analysis of N-Ethyl-2,4-dinitroaniline. This guide is designed for researchers, analytical chemists, and environmental scientists who are working on the extraction and quantification of this compound from complex soil matrices. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to optimize your workflow, troubleshoot common issues, and ensure the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its extraction from soil.

Q1: What is this compound and why is its extraction from soil significant?

This compound is an organic compound belonging to the dinitroaniline class.[1] These compounds are notable for their use as pre-emergent herbicides in agriculture, functioning by inhibiting microtubule formation in plant cells, which is essential for cell division and growth.[1] Its extraction and quantification from soil are critical for several reasons:

  • Environmental Monitoring: Assessing the persistence, mobility, and potential contamination of soil and groundwater ecosystems.[2]

  • Agricultural Research: Understanding its degradation pathways and half-life in different soil types to optimize application rates and minimize environmental impact.[2][3]

  • Toxicology Studies: Evaluating exposure risks to non-target organisms, as dinitroanilines can be toxic to various terrestrial and aquatic life.[2]

Q2: What are the key chemical properties of this compound that influence its extraction?

Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction strategy. Dinitroanilines as a class exhibit low water solubility and a high octanol-water partition coefficient (log K_ow_), indicating they are lipophilic (fat-soluble) and tend to adsorb strongly to organic matter in the soil.[2] This strong binding to the soil matrix presents the primary challenge during extraction.

PropertyValue / DescriptionImplication for Extraction
Molecular Formula C₈H₉N₃O₄-
Molar Mass 211.17 g/mol [4]Essential for preparing standard solutions and quantitative calculations.
Melting Point 110-113 °C[5]Indicates the compound is a solid at room temperature.
Water Solubility Very low. Dinitroanilines are generally poorly soluble in water.[2][6]Aqueous extraction is ineffective. Organic solvents are required.
Octanol/Water Partition Coefficient (log K_ow) High (Estimated at 2.6 for this compound)[4]Strong tendency to partition into organic phases and adsorb to soil organic carbon. Requires efficient organic solvents to overcome this affinity.
Appearance Colorless to yellowish combustible powder.[6]-
Q3: What are the principal methods for extracting dinitroanilines from soil?

Several methods can be employed, ranging from classical techniques to more modern, miniaturized approaches. The choice depends on factors like laboratory equipment, sample throughput, required sensitivity, and "green" chemistry considerations.

  • Solvent Extraction: This is the most common approach. It involves mixing the soil sample with an organic solvent to partition the analyte from the soil matrix into the liquid phase. Techniques include shaking, vortexing, sonication, and Soxhlet extraction.[7]

  • Solid-Phase Extraction (SPE): Often used as a cleanup and concentration step after initial solvent extraction. The crude extract is passed through a cartridge (e.g., C18) that retains the analyte, while interferences are washed away. A clean, concentrated sample is then eluted with a small volume of a strong solvent.[8]

  • Miniaturized Techniques: Modern methods like vortex-assisted dispersive liquid–liquid microextraction (VA-DLLME) are being developed to reduce solvent consumption and extraction time, aligning with green analytical chemistry principles.[7][9]

Q4: What safety precautions are necessary when handling this compound?

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Always consult the Safety Data Sheet (SDS) before use.

Extraction & Optimization Workflow

The following diagram outlines the general workflow for extracting this compound from soil samples. Each step is a potential point for optimization.

ExtractionWorkflow cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_cleanup Phase 3: Cleanup & Concentration cluster_analysis Phase 4: Analysis SampleCollection 1. Soil Sample Collection Homogenization 2. Air Drying, Sieving (<2mm) & Homogenization SampleCollection->Homogenization SolventAddition 3. Addition of Extraction Solvent (e.g., Acetone/Hexane) Homogenization->SolventAddition ExtractionMethod 4. Mechanical Agitation (e.g., Sonication, Shaking) SolventAddition->ExtractionMethod Centrifugation 5. Centrifugation / Filtration to Separate Soil ExtractionMethod->Centrifugation Evaporation 6. Solvent Evaporation & Reconstitution Centrifugation->Evaporation SPE 7. Solid-Phase Extraction (SPE) (Optional Cleanup) Evaporation->SPE Analysis 8. Instrumental Analysis (e.g., HPLC, GC-MS) SPE->Analysis

Caption: General workflow for this compound extraction from soil.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Analyte Recovery

Q: My final analyte concentration is consistently low or undetectable. What are the likely causes and how can I fix this?

A: Low recovery is the most common issue and can stem from several stages of the process. The underlying cause is often the strong adsorption of dinitroanilines to soil organic matter.[2] Let's break down the potential failure points.

Cause A: Inefficient Initial Extraction

The bond between this compound and the soil matrix, particularly in soils with high organic content, is strong.[3] Your solvent and method must be aggressive enough to break this interaction.

Solutions:

  • Optimize Your Solvent System: A single solvent may not be effective. Use a mixture of polar and non-polar solvents to disrupt different types of matrix interactions. A common and effective approach is to use a polar, water-miscible solvent like acetone or acetonitrile to first penetrate the soil pores and displace water, followed by partitioning into a non-polar solvent like hexane or diethyl ether . A high-performance liquid chromatographic method reported average recoveries in the range of 89-104% for dinitroaniline herbicides using diethyl ether for extraction.[10]

  • Increase Extraction Energy and Time:

    • Sonication: Use an ultrasonic bath or probe to create cavitation, which enhances solvent penetration into soil aggregates. Try sonicating for 15-30 minutes.

    • Mechanical Shaking: Ensure vigorous agitation. A wrist-action shaker or vortex mixer can be more effective than manual shaking. Extend the shaking time to 1-2 hours.

    • Pressurized Solvent Extraction (PSE): If available, this technique uses elevated temperature and pressure to increase extraction efficiency dramatically.

  • Adjust Soil-to-Solvent Ratio: A low solvent volume may become saturated with co-extracted matrix components, reducing its capacity to extract the target analyte. Try increasing the solvent volume (e.g., from 5:1 to 10:1 mL solvent per gram of soil).

  • Manage Soil Moisture: While counterintuitive, a completely dry soil can sometimes bind analytes more tightly. Try adding a small, controlled amount of water (e.g., 1 mL to 10 g of soil) to the sample before adding the organic solvent. This can help swell the clay and organic matter, releasing the trapped analyte.

Cause B: Analyte Loss During Cleanup/Concentration

The steps following the initial extraction are also critical. Solutions:

  • Evaporation Control: When evaporating the solvent to concentrate your sample, avoid high temperatures, which could cause volatilization or degradation of the analyte. Use a gentle stream of nitrogen at room temperature or slightly above (e.g., 30-40°C).

  • Solid-Phase Extraction (SPE) Optimization:

    • Breakthrough: Ensure your SPE cartridge has sufficient capacity for your analyte amount. If the analyte elutes during the sample loading or washing steps, you have "breakthrough." Try using a larger cartridge or diluting your sample extract before loading.

    • Incomplete Elution: Your elution solvent may not be strong enough to remove the analyte from the SPE sorbent. If you are using a C18 (reverse-phase) cartridge, ensure your elution solvent is sufficiently non-polar (e.g., acetone, acetonitrile, or ethyl acetate). You may need to test multiple elution solvents to find the optimal one.

Issue 2: Poor Reproducibility and High Variability

Q: My replicate samples give very different results. What causes this inconsistency?

A: Poor reproducibility points to a lack of control over the experimental variables. The primary culprit is often sample inhomogeneity.

Solutions:

  • Improve Sample Homogenization: This is the most critical step for reproducibility. Soil is a heterogeneous mixture. You must ensure the small subsample you take for extraction is representative of the whole.

    • Drying and Sieving: Air-dry the soil to a constant weight and sieve it through a 2 mm mesh to remove stones and large organic debris. This creates a uniform particle size.[11]

    • Grinding and Mixing: For an even finer consistency, you can gently grind the sieved soil with a mortar and pestle. Thoroughly mix the entire sample by tumbling or riffling before taking a subsample.

  • Standardize the Protocol: Every step must be performed identically for all samples.

    • Use calibrated pipettes and balances.

    • Ensure extraction times and temperatures are identical for every sample.

    • Use the same batch of solvents and SPE cartridges for an entire sample set.

  • Control for Analyte Degradation: Dinitroanilines can be degraded by microbes and light (photodecomposition).[2][3]

    • Store soil samples at 4°C in the dark before extraction.

    • Process samples as quickly as possible after collection.

    • Protect extracts from direct light by using amber vials.

Issue 3: High Background Noise or Interfering Peaks

Q: My chromatogram is messy, with many interfering peaks that make it difficult to quantify my target analyte. How can I clean up my sample?

A: A complex soil matrix will always contain co-extractable materials like humic acids, fulvic acids, and lipids that can interfere with analysis.[9] The key is to implement a more selective cleanup procedure.

Solutions:

  • Implement or Enhance SPE Cleanup: This is the most effective way to remove interferences.

    • Choosing the Right Sorbent: For this compound, a C18 or a styrene-divinylbenzene (SDVB) polymer sorbent is a good starting point.[8]

    • Optimize the Wash Step: After loading your sample onto the SPE cartridge, use a weak solvent (e.g., water or a low percentage of methanol in water) to wash away polar interferences without eluting your analyte.

  • Use High-Purity Reagents:

    • Solvents: Use "pesticide grade" or "HPLC grade" solvents to avoid introducing contaminants.

    • Glassware: Phthalates from plastics can interfere with analysis.[12] Use glass containers and avoid plastic wherever possible. Clean glassware meticulously, including a final rinse with your extraction solvent. For trace analysis, baking glassware at high temperatures (e.g., 400°C) can remove organic contaminants.[12]

  • Consider Dispersive SPE (d-SPE or "QuEChERS" cleanup): After your initial solvent extraction, add a small amount of a sorbent mixture (e.g., C18 silica and graphitized carbon black) directly to your extract. Vortex and centrifuge. The sorbents will adsorb interferences, leaving a cleaner supernatant for analysis.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve the problem of low analyte recovery.

TroubleshootingTree Start Problem: Low Analyte Recovery CheckExtraction Is the initial extraction from soil efficient? Start->CheckExtraction CheckCleanup Is analyte being lost during cleanup/concentration? CheckExtraction->CheckCleanup No Solvent Action: Use a solvent mixture (e.g., Acetone/Hexane) CheckExtraction->Solvent Yes SPE_Breakthrough Action: Check for breakthrough. Use larger SPE cartridge or dilute sample. CheckCleanup->SPE_Breakthrough Yes Energy Action: Increase extraction energy (Sonication) and/or time Solvent->Energy Ratio Action: Increase solvent-to-soil ratio Energy->Ratio Evaporation Action: Use gentle N2 stream for evaporation (avoid heat) SPE_Elution Action: Test stronger SPE elution solvents SPE_Elution->Evaporation SPE_Breakthrough->SPE_Elution

Caption: Decision tree for troubleshooting low analyte recovery.

Recommended Starting Protocol: Ultrasonic Solvent Extraction with SPE Cleanup

This protocol provides a robust starting point that can be optimized for your specific soil type and analytical instrumentation.

1. Sample Preparation: a. Air-dry approximately 50 g of soil in a shallow tray away from direct sunlight until a constant weight is achieved. b. Sieve the dried soil through a 2 mm stainless steel sieve to remove large particles. c. Homogenize the sieved soil by thoroughly mixing.

2. Extraction: a. Weigh 10.0 g (± 0.1 g) of the homogenized soil into a 50 mL glass centrifuge tube. b. Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane. c. Cap the tube tightly and place it in an ultrasonic bath for 30 minutes. d. Remove the tube and shake vigorously on a mechanical shaker for 1 hour. e. Centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil. f. Carefully decant the supernatant (the solvent extract) into a clean glass vial.

3. Concentration and Cleanup (SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of hexane through it. Do not let the cartridge go dry. b. Concentrate the solvent extract from step 2f to approximately 1 mL under a gentle stream of nitrogen. c. Load the 1 mL concentrated extract onto the conditioned SPE cartridge. d. Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences. e. Dry the cartridge under vacuum or with nitrogen for 10 minutes. f. Elute the this compound from the cartridge with 5 mL of ethyl acetate into a clean collection tube. g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 1.0 mL of a suitable solvent (e.g., acetonitrile or mobile phase) for instrumental analysis (HPLC or GC-MS).

References

  • Abdallah, O. I. (2020). Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS. Environmental Science and Pollution Research, 27(1), 7629-7640. Available at: [Link]

  • Hance, R. J. (1988). Behavior of Dinitroaniline Herbicides in Soils. Weed Technology, 2(1), 46-50. Available at: [Link]

  • Khan, I. U., et al. (2012). DETERMINATION OF DINITROANILINE HERBICIDE IN FOOD SAMPLES AND COMMERCIAL FORMULATION. Pakistan Journal of Weed Science Research, 18(3), 265-275. Available at: [Link]

  • López, F. J., et al. (1993). High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water. Journal of Chromatography A, 655(1), 41-46. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77454, this compound. Retrieved February 2, 2026, from [Link].

  • Piscitelli, F., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(56), 84261-84286. Available at: [Link]

  • U.S. Environmental Protection Agency. (1984). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • Wikipedia contributors. (2023, December 28). 2,4-Dinitroaniline. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

  • Zarrin, T., et al. (2020). Optimization of Soil DNA Extraction Protocol Using Na2EDTA, SDS, Heating, Vortexing and CaCl2 and Its Validation for Metagenomic Studies. Polish Journal of Microbiology, 69(2), 1-11. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of an Analytical Method for N-Ethyl-2,4-dinitroaniline in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Ethyl-2,4-dinitroaniline. Drug development professionals, researchers, and analytical scientists will find actionable insights and detailed protocols designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will compare the performance of a newly developed HPLC method against a hypothetical existing method, supported by experimental data, to illustrate the validation process.

This compound is an aromatic amine and nitroaromatic compound that can be used as an intermediate in the synthesis of various organic molecules, including dyes and pigments.[1] Its structural characteristics also make it a subject of study in materials science, particularly as a derivative of propellant stabilizers.[1] Given its potential applications and the stringent safety and purity requirements in related industries, a robust and reliable analytical method for its quantification is paramount. This guide will walk you through the essential validation parameters, providing the scientific rationale behind each step to ensure your analytical method is fit for its intended purpose.

The Bedrock of Analytical Excellence: Understanding ICH Q2(R1)

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the global standard for ensuring the reliability of analytical data in the pharmaceutical industry.[2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] This is achieved by evaluating a set of performance characteristics, which we will explore in detail. Adherence to these guidelines is not merely a regulatory formality; it is a cornerstone of scientific integrity, ensuring the quality and safety of pharmaceutical products.[6]

The validation process can be visualized as a series of interconnected steps, each building upon the last to create a comprehensive picture of the method's performance.

ICH Q2(R1) Validation Workflow cluster_0 Method Development cluster_1 Method Validation Parameters cluster_2 Method Implementation Method_Development Analytical Method Development (HPLC-UV for this compound) Specificity Specificity & Forced Degradation Method_Development->Specificity Establishes separation Linearity_Range Linearity and Range Specificity->Linearity_Range Confirms identity Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Defines working range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Verifies trueness Limits Detection & Quantitation Limits Precision->Limits Demonstrates consistency Robustness Robustness Limits->Robustness Determines sensitivity Routine_Use Routine Analysis Robustness->Routine_Use Ensures reliability

Caption: ICH Q2(R1) analytical method validation workflow.

Comparative Analysis of Analytical Methods for this compound

For the purpose of this guide, we will compare a "New HPLC-UV Method" with a hypothetical "Existing Spectrophotometric Method."

ParameterNew HPLC-UV MethodExisting Spectrophotometric MethodRationale for Preference
Principle Separation based on polarity on a C18 column, followed by UV detection.Measurement of light absorbance of the entire sample at a specific wavelength.HPLC provides superior specificity by physically separating the analyte from impurities.
Specificity High; able to resolve this compound from its potential impurities and degradation products.Low; any substance absorbing at the same wavelength will interfere with the measurement.Crucial for accurate quantification in the presence of related substances.
Sensitivity High; capable of detecting and quantifying low levels of the analyte.Moderate; generally less sensitive than HPLC-UV.Important for impurity testing and stability studies.
Versatility Can be adapted for the analysis of multiple components in a single run.Typically limited to the analysis of a single analyte.Efficient for comprehensive product analysis.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating the "New HPLC-UV Method" for this compound.

New HPLC-UV Method Parameters
ParameterCondition
Instrument HPLC with UV-Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Specificity (Forced Degradation Study)

Causality: The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is essential to demonstrate this.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid this compound to dry heat at 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Inject the unstressed sample and all stressed samples into the HPLC system.

  • Evaluation: Assess the chromatograms for the resolution between the main peak of this compound and any degradation peaks. The peak purity of the analyte should also be evaluated using a photodiode array (PDA) detector if available.

Potential Impurities and Degradants:

  • Process-related impurities: N-ethylaniline, 2,4-dinitrochlorobenzene.

  • Side-reaction products: N-nitroso compounds.[1]

  • Degradation products: Reduction of one nitro group can yield N-ethyl-2-amino-4-nitroaniline or N-ethyl-4-amino-2-nitroaniline.[1]

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a series of calibration standards: From a stock solution of this compound, prepare at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy (Recovery)

Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a placebo or sample matrix.

Experimental Protocol:

  • Prepare spiked samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo mixture. Prepare each concentration in triplicate.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both days.

Acceptance Criteria:

  • %RSD for repeatability should be ≤ 2.0%.

  • %RSD for intermediate precision should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

Causality: The DL is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The QL is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the standard deviation of the response and the slope):

  • Determine the slope (S): Use the slope from the linearity study.

  • Determine the standard deviation of the response (σ): This can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

  • Calculate DL and QL:

    • DL = 3.3 * (σ / S)

    • QL = 10 * (σ / S)

Acceptance Criteria:

  • The QL should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

    • Column temperature (± 2 °C)

    • Detection wavelength (± 2 nm)

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor, and resolution).

Acceptance Criteria:

  • System suitability parameters should remain within the established limits for all variations.

Data Summary and Comparison

The following tables summarize hypothetical validation data for the "New HPLC-UV Method" and the "Existing Spectrophotometric Method."

Table 1: Linearity Data

ParameterNew HPLC-UV MethodExisting Spectrophotometric Method
Range (µg/mL) 50 - 150100 - 300
Correlation Coefficient (r²) 0.99980.9952
Slope 458720.0054
Y-intercept 12540.015

Table 2: Accuracy (Recovery) Data

Spiked LevelNew HPLC-UV Method (% Recovery)Existing Spectrophotometric Method (% Recovery)
80% 99.595.2
100% 100.2103.1
120% 99.896.5
Mean Recovery 99.8 98.3

Table 3: Precision Data

Precision TypeNew HPLC-UV Method (%RSD)Existing Spectrophotometric Method (%RSD)
Repeatability 0.852.5
Intermediate Precision 1.203.8

Visualizing Relationships in Method Validation

The interplay between different validation parameters is crucial for a holistic understanding of the method's capabilities.

Validation Parameter Interdependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy QL Quantitation Limit Linearity->QL Range->Accuracy Range->Precision Accuracy->Precision Precision->QL DL Detection Limit QL->DL Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of ICH Q2(R1) validation parameters.

Conclusion

This guide has demonstrated a comprehensive approach to the validation of an analytical method for this compound, grounded in the principles of the ICH Q2(R1) guidelines. Through a detailed comparison, it is evident that the "New HPLC-UV Method" offers significant advantages in terms of specificity, accuracy, and precision over the "Existing Spectrophotometric Method." The provided experimental protocols and acceptance criteria serve as a robust framework for researchers and scientists to develop and validate analytical methods that are not only compliant with regulatory expectations but also scientifically sound and reliable for their intended use.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • 2,4-dinitroaniline - Organic Syntheses Procedure. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

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A Guide to Inter-Laboratory Validation of N-Ethyl-2,4-dinitroaniline Quantification by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth, technical exploration of the inter-laboratory validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of N-Ethyl-2,4-dinitroaniline. As a potential impurity or metabolite in various chemical and pharmaceutical manufacturing processes, ensuring a consistent and accurate measurement of this compound across different laboratories is a critical step in regulatory compliance and product safety. This guide is structured to provide not just a protocol, but a comprehensive understanding of the scientific principles and practical considerations that underpin a successful inter-laboratory validation study.

The Imperative of Inter-Laboratory Validation

Before a new analytical procedure is implemented for routine use, its validity must be demonstrated.[1] The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which is adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's reproducibility.[4] It assesses the method's performance when used by different analysts, in different laboratories, with different equipment, and on different days. This process is crucial for establishing a standardized method that can be confidently transferred and executed globally.

Physicochemical Profile of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC NameThis compoundPubChem
Molecular FormulaC₈H₉N₃O₄PubChem
Molecular Weight211.17 g/mol PubChem[5]
AppearanceYellow crystalline solidBenchChem
Melting Point~92-115 °C (Varies with source)BenchChem[6]
CAS Number3846-50-2PubChem[5]

Table 1: Physicochemical Properties of this compound[5][6]

Single-Laboratory Method Development and Validation

Prior to initiating an inter-laboratory study, a candidate method must be developed and validated within a single laboratory to ensure it is fit for its intended purpose. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of drug substances and impurities due to its precision and accuracy.[7] For nitroaromatic compounds, HPLC with UV detection is a common and effective approach.[8][9]

The Causality Behind Experimental Choices

The selection of HPLC parameters is a critical step driven by the physicochemical properties of this compound and the desired performance of the method. A reversed-phase HPLC method is chosen due to the non-polar nature of the analyte. A C18 column is selected for its versatility and proven performance in separating a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a suitable retention time and good peak shape. Acetonitrile is chosen for its low UV cutoff and good solubilizing power for nitroaromatic compounds. The detection wavelength is set at the λmax of this compound to ensure maximum sensitivity.

Experimental Protocol: Single-Laboratory Validation

Objective: To establish the performance characteristics of the HPLC-UV method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Validation Parameters (as per ICH Q2(R1) guidelines): [1]

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the reference standard to ensure no interference at the retention time of this compound.

    • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Analyze the same sample on different days, by different analysts, and on different instruments.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

Inter-Laboratory Validation Study Design

The design of the inter-laboratory study is critical to obtaining meaningful data on the method's reproducibility.

Inter_Laboratory_Validation_Workflow Inter-Laboratory Validation Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N ≥ 3) A Method Development & Single-Lab Validation B Protocol Design & Sample Preparation A->B C Distribution of Samples & Protocol B->C L1 Lab 1: Method Implementation C->L1 L2 Lab 2: Method Implementation C->L2 L3 Lab 3: Method Implementation C->L3 D Data Collection & Statistical Analysis E Final Report Generation D->E R1 Lab 1: Results Submission L1->R1 R2 Lab 2: Results Submission L2->R2 R3 Lab 3: Results Submission L3->R3 R1->D R2->D R3->D

Caption: Workflow of the inter-laboratory validation study.

Protocol for the Inter-Laboratory Study

Objective: To assess the reproducibility of the HPLC-UV method for the quantification of this compound across multiple laboratories.

Participating Laboratories: A minimum of three laboratories should participate.

Samples: The coordinating laboratory will prepare and distribute the following samples to each participating laboratory:

  • Aliquots of the this compound reference standard.

  • Three blind samples of this compound at different concentrations (low, medium, and high) within the validated linear range.

  • A copy of the validated analytical method protocol.

Procedure for Participating Laboratories:

  • Each laboratory will prepare its own calibration standards using the provided reference standard.

  • Each laboratory will analyze the three blind samples in triplicate on two different days.

  • The results (peak areas and calculated concentrations) will be reported back to the coordinating laboratory.

Data Analysis and Comparison

The data from all participating laboratories are collected and statistically analyzed to evaluate the method's reproducibility. Analysis of Variance (ANOVA) is a powerful statistical tool for this purpose, as it can partition the total variability into within-laboratory and between-laboratory components.[10]

Hypothetical Inter-Laboratory Validation Results

The following table summarizes the hypothetical results from a three-laboratory study.

ParameterLaboratory 1Laboratory 2Laboratory 3Overall (RSDr)Overall (RSDR)Acceptance Criteria
Linearity (r²) 0.99950.99920.9998N/AN/A≥ 0.999
Accuracy (Recovery %)
Low Concentration99.5%100.2%99.8%N/AN/A98.0 - 102.0%
Medium Concentration100.1%99.7%100.5%N/AN/A98.0 - 102.0%
High Concentration100.8%99.9%100.3%N/AN/A98.0 - 102.0%
Precision (RSD%)
Repeatability
Low Concentration0.8%0.9%0.7%0.8%N/A≤ 2.0%
Medium Concentration0.6%0.7%0.5%0.6%N/A≤ 2.0%
High Concentration0.5%0.6%0.4%0.5%N/A≤ 2.0%
Reproducibility
Low ConcentrationN/AN/AN/AN/A1.5%≤ 5.0%
Medium ConcentrationN/AN/AN/AN/A1.2%≤ 5.0%
High ConcentrationN/AN/AN/AN/A1.0%≤ 5.0%

Table 2: Hypothetical Inter-Laboratory Validation Data for this compound Quantification RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Conclusion

The hypothetical inter-laboratory validation study demonstrates that the developed HPLC-UV method for the quantification of this compound is robust, reliable, and reproducible across different laboratories. The low values for the relative standard deviation for both repeatability (RSDr) and reproducibility (RSDR) indicate that the method is precise and that the results are consistent regardless of the laboratory, analyst, or instrument. The high accuracy and linearity further support the validity of the method. This validated method can be confidently implemented in quality control laboratories for the routine analysis of this compound, ensuring product quality and regulatory compliance.

References

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Der Pharma Chemica. Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Research and Markets. Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded). [Link]

  • Google Patents.
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  • UNT Chemistry. Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. [Link]

  • Pharmabiz.com. ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. [Link]

  • Wikipedia. 2,4-Dinitroaniline. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • DATAcc. Statistical methodology considerations for analytical validation studies where measures have directly comparable units. [Link]

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A Comparative Guide to the Validation of Analytical Methods for N-Ethyl-2,4-dinitroaniline Residue Detection in Water

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sensitive Detection

N-Ethyl-2,4-dinitroaniline, a compound belonging to the dinitroaniline class of herbicides, poses a potential risk to environmental and human health due to its toxicity and persistence in aqueous environments.[1] Its presence in water sources, even at trace levels, necessitates the development and validation of robust and sensitive analytical methods for accurate monitoring and risk assessment. This guide provides a comprehensive overview of the validation process for a common analytical technique, High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the determination of this compound residues in water. Furthermore, it compares the performance of HPLC-UV with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights to aid researchers in selecting the most appropriate method for their specific needs.

The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose.[2] International guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA), provide a framework for the validation of analytical methods, ensuring data reliability and consistency.[3][4][5][6]

Principles of Method Validation

A comprehensive method validation encompasses several key parameters that collectively demonstrate the method's reliability and fitness for purpose.[3][7] These parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Featured Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of organic compounds.[1][8] Coupled with a Ultraviolet (UV) detector, it offers a cost-effective and reliable method for the analysis of this compound, which possesses chromophores that absorb UV radiation.

Experimental Workflow: Validation of an HPLC-UV Method

The following diagram outlines the typical workflow for the validation of an HPLC-UV method for the detection of this compound in water.

Caption: Workflow for the validation of an HPLC-UV method.

Detailed Experimental Protocol for HPLC-UV Analysis

1. Instrumentation and Reagents:

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • This compound reference standard (purity >98%).

  • HPLC-grade acetonitrile and water.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

2. Preparation of Stock and Working Solutions:

  • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridge by passing methanol followed by deionized water.

  • Load a known volume of the water sample (e.g., 500 mL) onto the cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Elute the retained this compound with a small volume of a suitable organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

4. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Injection volume: 20 µL.

  • Column temperature: 30 °C.

  • Detection wavelength: Determined by measuring the UV spectrum of a standard solution (typically around 254 nm for dinitroanilines).

5. Data Analysis:

  • Identify the this compound peak in the chromatograms based on its retention time compared to the standard.

  • Quantify the analyte by measuring the peak area and comparing it to a calibration curve constructed from the standard solutions.

Performance Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, cost, and sample throughput. The following table provides a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound in water.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass-to-charge ratio.[9]Separation based on polarity, detection by precursor and product ion masses.[10]
Sensitivity (LOD/LOQ) Moderate (µg/L range).High (ng/L range).[9]Very High (pg/L to ng/L range).
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; provides structural information for compound identification.Very High; highly specific due to monitoring of specific mass transitions.[9]
Sample Preparation Often requires pre-concentration (e.g., SPE).May require derivatization for polar compounds, but often direct injection after extraction is possible.[1]Often requires pre-concentration, but can tolerate more complex matrices than GC-MS.
Cost Low initial and operational cost.Moderate to high initial cost, moderate operational cost.High initial cost, moderate to high operational cost.
Throughput High.Moderate.Moderate to high.
Robustness Generally robust and easy to use.Can be complex to operate and maintain.Requires skilled operators and regular maintenance.

Decision-Making Framework for Method Selection

The selection of the most appropriate analytical method is a critical step in any monitoring program. The following flowchart provides a simplified decision-making framework to guide researchers in choosing between HPLC-UV, GC-MS, and LC-MS/MS based on their specific requirements.

Method_Selection A Start: Define Analytical Needs B High Sensitivity Required? (ng/L or lower) A->B C High Selectivity Required? (Complex Matrix) B->C Yes D Budget Constraints? B->D No F Use GC-MS C->F No G Use LC-MS/MS C->G Yes E Use HPLC-UV D->E Yes D->F No

Caption: Decision-making flowchart for analytical method selection.

Conclusion: A Validated Method is a Trustworthy Method

The validation of an analytical method is a prerequisite for generating reliable and defensible data for the monitoring of this compound in water. While HPLC-UV offers a cost-effective and robust approach for routine analysis, methods like GC-MS and LC-MS/MS provide higher sensitivity and selectivity, which are crucial for detecting trace levels of contamination and for confirmatory analysis. The choice of the most suitable method should be based on a careful evaluation of the specific analytical requirements, available resources, and regulatory guidelines. By following a systematic validation process and understanding the comparative performance of different techniques, researchers can ensure the accuracy and integrity of their analytical results, contributing to the effective management of water quality and the protection of public health.

References

  • Development and Validation of a Rapid and Sensitive LC-APCI-MS/MS Method for the determination of three N-nitrosamine impurities in Varenicline tartrate drug substance and drug products - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]

  • HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved from [Link]

  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. (n.d.). MDPI. Retrieved from [Link]

  • Determination of N-Nitrosodimethylamine in Environmental Aqueous Samples by Isotope-Dilution GC/MS–SIM. (n.d.). ResearchGate. Retrieved from [Link]

  • LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. (n.d.). PubMed. Retrieved from [Link]

  • 2,4-dinitroaniline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method Validation and Peer Review Policies and Guidelines | US EPA. (n.d.). US EPA. Retrieved from [Link]

  • Validation of Analytical Test Methods | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. (n.d.). EPA. Retrieved from [Link]

  • This compound | C8H9N3O4 | CID 77454. (n.d.). PubChem. Retrieved from [Link]

  • Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water. (n.d.). ResearchGate. Retrieved from [Link]

  • Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. Retrieved from [Link]

  • Dinitroanilines and the respective N-nitrosamine impurities. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • Guide to Method Flexibility and Approval of EPA Water Methods. (n.d.). EPA. Retrieved from [Link]

    • Validation of analytical methods. (n.d.). Eurachem. Retrieved from [Link]

  • Environmental Analysis. (n.d.). Shimadzu. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Methods Approved to Analyze Drinking Water Samples to Ensure Compliance with Regulations | US EPA. (n.d.). US EPA. Retrieved from [Link]

  • Protocol for Review and Validation of New Methods for Regulated Organic and Inorganic Analytes in Wastewater Under EPA's Alter. (2016, February 1). EPA. Retrieved from [Link]

  • Development and validation of an analytical method for detection of estrogens in water. (n.d.). PubMed. Retrieved from [Link]

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  • Method 334.0: Routine Calibration Verifications for the Grab Method. (2018, July 2). YouTube. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling N-Ethyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

N-Ethyl-2,4-dinitroaniline (CAS: 3846-50-2) is not a generic reagent; it is a potent nitroaromatic intermediate capable of inducing methemoglobinemia —a condition where blood loses its ability to carry oxygen, leading to cyanosis and potential asphyxiation.[1]

The Critical Hazard: Unlike simple corrosives, this compound is readily absorbed through intact skin .[1] A single unprotected exposure event (dust inhalation or dermal contact) can result in delayed systemic toxicity.[1] Standard "blue nitrile" gloves alone are insufficient for prolonged handling.[1]

Core Hazard Profile
PropertySpecificationOperational Implication
CAS Number 3846-50-2Unique identifier for waste streams.[1]
Physical State Crystalline Solid (Orange/Brown)High dust generation potential during weighing.
GHS Classification Acute Tox. 4 (Oral, Dermal, Inhal.)[1][2]H312 (Harmful in contact with skin) is the critical driver for PPE selection.
Target Organs Blood (Methemoglobin)Medical surveillance must focus on signs of cyanosis (blue lips/nails).[1]
Melting Point ~110–113 °CStable solid, but vapors may form if heated during synthesis.[1]

Part 2: Engineering Controls (Primary Barrier)

Do not rely solely on PPE. The hierarchy of controls dictates that containment is the first line of defense.[1]

  • Powder Containment: All weighing of the solid must occur inside a Chemical Fume Hood or a Powder Weighing Station with HEPA filtration.[1]

    • Velocity Check: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s).[1]

    • Sash Height: Keep sash at the lowest working position (typically 18 inches/45 cm) to act as a physical shield.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Nitroanilines can be statically charged, causing "fly-away" powder that contaminates gloves and cuffs.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol uses a "Redundant Barrier" approach.[1] Because nitroanilines permeate standard nitrile rubber over time, a single layer is unsafe for synthesis workflows.[1]

Hand Protection (The "Double-Glove" Protocol)

Rationale: Standard 4-mil nitrile gloves provide splash protection but suffer from "permeation without degradation"—the chemical passes through without visibly damaging the glove.[1]

  • Inner Layer (Barrier): Silver Shield® (EVOH/PE Laminate) or High-Dexterity Butyl .[1]

    • Why: These materials provide >480 minutes of breakthrough time for nitroaromatics.[1]

  • Outer Layer (Mechanical): 5-8 mil Extended Cuff Nitrile .[1]

    • Why: Protects the inner glove from tears and provides grip.[1] The extended cuff must go over the lab coat sleeve.[1]

  • Donning Sequence:

    • Inspect Inner Glove for pinholes (air inflation test).[1]

    • Don Inner Glove.[1]

    • Don Lab Coat (cuffs over inner glove).[1]

    • Don Outer Nitrile Glove (cuff over lab coat sleeve).[1]

Respiratory Protection
  • Standard Operation (In Hood): No respirator required if sash is proper.[1]

  • Spill Cleanup / Outside Hood:

    • Minimum: Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

    • Why: The P100 stops dust; the OV stops vapors if the compound is in solution or heated.[1]

Body & Eye Defense[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to dust migration risks.[1]

  • Body: Tyvek® Lab Coat or Apron (Disposable).[1]

    • Why: Cotton lab coats absorb nitroanilines and hold them against the skin.[1] Disposable Tyvek sheds dust and is discarded as hazardous waste.[1]

Part 4: Operational Workflow & Logic

The following diagram illustrates the decision-making process for handling this compound safely.

SafetyProtocol Start START: Handling this compound RiskAssess Step 1: Risk Assessment (Is heating or large scale >10g involved?) Start->RiskAssess Engineering Step 2: Engineering Controls (Fume Hood / HEPA Station) RiskAssess->Engineering All Cases PPE_Standard Standard PPE: Double Glove (Nitrile over Laminate) Splash Goggles Tyvek Sleeves Engineering->PPE_Standard Scale <10g / No Heat PPE_HighRisk High Risk PPE: Add P100/OV Respirator Full Tyvek Suit Engineering->PPE_HighRisk Scale >10g / Heating Action_Weigh Action: Weighing/Transfer (Use Anti-static gun) PPE_Standard->Action_Weigh PPE_HighRisk->Action_Weigh Action_Solubilize Action: Solubilization (Dissolve in solvent immediately to reduce dust) Action_Weigh->Action_Solubilize Waste Disposal: Solid & Liquid Waste Stream (Toxic) Action_Solubilize->Waste

Figure 1: Risk-Based Decision Matrix for PPE selection and workflow execution.

Part 5: Emergency Response Protocols

Medical Surveillance: Methemoglobinemia

If exposure occurs, the victim may not feel pain immediately.[1] Symptoms of methemoglobinemia (cyanosis) can be delayed 1–4 hours.[1]

  • Immediate Action: Remove contaminated clothing under a safety shower.[1] Wash skin with soap and cool water for 15 minutes.[1]

  • Clinical Note: Provide the SDS to emergency responders. The specific antidote for severe methemoglobinemia is often Methylene Blue (administered intravenously by a physician).[1]

Spill Cleanup (Dry Powder)[1][3]
  • Evacuate: Clear the immediate area.

  • PPE Up: Don P100 respirator and double gloves.[1]

  • Contain: Do not dry sweep (creates dust).[1] Cover the spill with wet paper towels (solvent-soaked if compatible, or water) to dampen the powder.[1]

  • Collect: Scoop the damp material into a wide-mouth hazardous waste jar.

  • Decontaminate: Wipe surface with a mild detergent solution.[1]

Part 6: Disposal & Waste Management

This compound must be segregated from general organic waste due to its potential explosivity (nitro groups) and high toxicity.[1]

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Nitroaniline Derivative." [1]

  • Liquid Waste: If dissolved in solvents (e.g., DCM, Methanol), segregate into "Halogenated" or "Non-Halogenated" streams, but add a secondary label: "Contains High Tox Nitro-Aromatics." [1]

  • Container Prep: Do not overfill. Leave 10% headspace.[1] Ensure the cap is compatible (phenolic caps can degrade; use polypropylene).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77454, this compound.[1] Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.